Amino-PEG3-2G degrader-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H33FN8O4 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C25H33FN8O4/c26-20-5-3-18(4-6-20)16-34-22(30-21-23(34)31-25(28)32-24(21)35)19-15-29-33(17-19)8-2-10-37-12-14-38-13-11-36-9-1-7-27/h3-6,15,17H,1-2,7-14,16,27H2,(H3,28,31,32,35) |
InChI 键 |
MRJXPUCAEDEQAT-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Amino-PEG3-2G Degrader-1 for AUTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative strategies, Autophagy-Targeting Chimeras (AUTACs) have garnered significant attention for their ability to harness the cell's own autophagic machinery to eliminate pathogenic proteins and even damaged organelles. This technical guide provides an in-depth overview of Amino-PEG3-2G degrader-1, a key building block for the synthesis of second-generation AUTACs, and details the experimental protocols for their synthesis, validation, and characterization.
This compound is a conjugate molecule comprising a p-fluorobenzylguanine (FBnG) tag linked to a three-unit polyethylene (B3416737) glycol (PEG3) spacer, terminating in an amino group. This bifunctional molecule serves as the autophagy-targeting component of an AUTAC. The FBnG tag is recognized by the cellular machinery that initiates K63-linked polyubiquitination, a signal for selective autophagy. The terminal amino group provides a reactive handle for conjugation to a ligand that specifically binds to a protein of interest (POI), thereby forming the complete AUTAC molecule. The PEG3 linker offers optimal spacing and solubility to facilitate the interaction between the POI and the autophagy machinery.
Mechanism of Action
AUTACs synthesized using this compound mediate the degradation of a target protein through the autophagy-lysosome pathway. The process is initiated by the binding of the AUTAC's targeting ligand to the POI. This brings the FBnG tag into proximity with the POI, triggering its K63-linked polyubiquitination. This specific ubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1, which then recruit the growing autophagosome to engulf the AUTAC-POI complex. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the encapsulated cargo, including the POI, is degraded by lysosomal hydrolases.
Quantitative Data Summary
The efficacy of AUTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for a second-generation AUTAC targeting FKBP12, synthesized using a derivative of this compound.
| AUTAC Compound | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| FKBP12-AUTAC (2G) | FKBP12 | HeLa | < 1 | > 90 | [Takahashi et al., 2023] |
Experimental Protocols
Synthesis and Characterization of an FKBP12-Targeting AUTAC
This protocol describes the synthesis of an exemplary AUTAC targeting the FKBP12 protein, by conjugating a known FKBP12 ligand to this compound.
Materials:
-
This compound
-
FKBP12 ligand with a carboxylic acid functional group (e.g., a derivative of SLF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Boc-protected this compound (if starting from a protected amine)
-
Standard laboratory glassware and purification equipment (silica gel column, HPLC)
-
NMR spectrometer and Mass Spectrometer for characterization
Procedure:
-
Activation of FKBP12 Ligand: Dissolve the FKBP12 ligand-carboxylic acid (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.
-
Coupling Reaction:
-
If starting with a Boc-protected this compound, first deprotect the amine by treating with a solution of TFA in DCM (1:1 v/v) for 1 hour, followed by evaporation of the solvent.
-
Dissolve the deprotected (or unprotected) this compound (1.0 eq) in anhydrous DMF.
-
Add the activated FKBP12 ligand-NHS ester solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent gradient (e.g., DCM/methanol).
-
Further purification can be achieved by reverse-phase HPLC to obtain the final AUTAC compound with high purity.
-
-
Characterization:
-
Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Cell-Based Validation of AUTAC Activity
This protocol outlines the steps to assess the degradation of the target protein (e.g., FKBP12) in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line expressing the target protein)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
The synthesized AUTAC compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the target protein (e.g., anti-FKBP12), LC3, p62, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the AUTAC compound in cell culture medium (e.g., from 0.01 µM to 10 µM). Also, prepare a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the AUTAC or vehicle for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target protein, LC3, p62, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each AUTAC concentration.
-
Plot the percentage of degradation against the AUTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Analyze the levels of LC3-II (lipidated form) and p62 to assess the induction of autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagic flux.
-
Visualizations
Signaling Pathway of AUTAC-Mediated Degradation
Caption: AUTAC-mediated protein degradation pathway.
Experimental Workflow for AUTAC Synthesis and Validation
Amino-PEG3-2G Degrader-1 and the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Amino-PEG3-2G degrader-1, a chemical entity designed for the synthesis of Autophagy-Targeting Chimeras (AUTACs), and its fundamental relationship with the ubiquitin-proteasome system (UPS). AUTACs represent an emerging therapeutic modality for targeted protein degradation, offering the potential to address previously "undruggable" targets. This document will delve into the core concepts, hypothetical signaling pathways, and generalized experimental protocols relevant to the evaluation of compounds derived from this compound. While specific quantitative data for this particular degrader is not publicly available, this guide will equip researchers with the necessary theoretical framework and practical methodologies for its application and evaluation.
Introduction to this compound
This compound is a bifunctional molecule that serves as a building block in the synthesis of AUTACs.[1][2][3][4] It comprises two key components: a polyethylene (B3416737) glycol (PEG) linker and a pyrazole-linked p-fluorobenzyl guanine (B1146940) (FBnG) tag.[1][2][3][4] The FBnG tag is recognized by the cellular machinery involved in protein degradation, specifically the ubiquitin-proteasome system.[1][2][3][4] By incorporating this compound into a chimeric molecule that also includes a ligand for a protein of interest (POI), researchers can create a degrader that selectively targets the POI for degradation.
The Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[5][6] This process involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which marks them for destruction by the proteasome. The key enzymes in this cascade are:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.
Mechanism of Action: The AUTAC Approach
AUTACs leverage the cell's natural degradation pathways to eliminate target proteins. Unlike PROTACs (Proteolysis-Targeting Chimeras) which primarily rely on the proteasome, AUTACs can also induce autophagy. The FBnG tag within this compound is designed to be recognized by the UPS. The general mechanism is as follows:
-
Ternary Complex Formation: The AUTAC, synthesized using this compound, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase.
-
Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI, forming a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Additionally, certain AUTACs can induce K63-linked polyubiquitination, which is a signal for selective autophagy, leading to lysosomal degradation of the target.[][8][9]
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of an AUTAC derived from this compound and a general experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 8. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Amino-PEG3-2G Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-2G degrader-1 is a crucial chemical tool in the burgeoning field of targeted protein degradation. It serves as a conjugate molecule, combining a polyethylene (B3416737) glycol (PEG) linker with a pyrazole-linked 2-guaninyl (2G) tag. This molecule is instrumental in the synthesis of second-generation Autophagy-Targeting Chimeras (AUTACs), innovative molecules designed to harness the cell's natural autophagic machinery to selectively degrade target proteins and even non-proteinaceous substrates like damaged organelles.[1][2][3] This guide provides a comprehensive overview of the properties of this compound, its mechanism of action within AUTACs, and protocols for its application.
Core Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value |
| Chemical Name | 2-Amino-8-(1-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-1H-pyrazol-4-yl)-9-(4-fluorobenzyl)-3H-purin-6(9H)-one (hydrochloride salt) |
| Molecular Formula | C25H33FN8O (base); C25H34ClFN8O4 (HCl salt) |
| Molecular Weight | 528.58 g/mol (base); 565.04 g/mol (HCl salt) |
| CAS Number | 2267315-06-8 |
| Appearance | White to off-white solid |
| Purity | Typically >99% (HPLC) |
| Storage Conditions | Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[2] |
| Solubility | Soluble in DMSO |
Mechanism of Action: The AUTAC Pathway
This compound is a key component in the synthesis of AUTACs, which mediate targeted degradation via the autophagy-lysosome pathway. The 2-guaninyl (2G) portion of the molecule acts as a degradation tag. When an AUTAC is introduced into a cell, it binds to a protein of interest (POI) via a specific warhead. The 2G tag is then recognized by the cell's autophagic machinery, leading to the engulfment of the AUTAC-POI complex into an autophagosome. The autophagosome subsequently fuses with a lysosome, and the contents, including the target protein, are degraded by lysosomal hydrolases.[1][3][4] This mechanism is distinct from that of Proteolysis-Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system.
Figure 1: Generalized signaling pathway of AUTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the synthesis and application of AUTACs using this compound. Researchers should adapt these protocols based on the specific protein of interest and the chosen warhead.
Synthesis of an AUTAC
This protocol outlines the conjugation of this compound to a warhead containing a carboxylic acid functional group.
Materials:
-
This compound
-
Warhead with a carboxylic acid moiety
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry for characterization
Procedure:
-
Dissolve the warhead (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final AUTAC.
-
Characterize the purified AUTAC by mass spectrometry and NMR.
Figure 2: Workflow for the synthesis of an AUTAC using this compound.
In Vitro Protein Degradation Assay
This protocol provides a framework for assessing the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized AUTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the AUTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Wash the cells with PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the protein of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Quantitative Data
While specific quantitative data for AUTACs synthesized using this compound is highly dependent on the target protein and the warhead used, the seminal work by Takahashi et al. (2023) on second-generation AUTACs demonstrated significant improvements in degradation efficiency.[1][3] The following table provides a template for the types of quantitative data that should be generated when characterizing a novel AUTAC.
| Parameter | Description | Example Value Range (from literature for 2nd Gen AUTACs) |
| DC50 | The concentration of the AUTAC that results in 50% degradation of the POI. | Sub-micromolar to low micromolar |
| Dmax | The maximum percentage of degradation of the POI achieved by the AUTAC. | >80% |
| Degradation t1/2 | The time required for the AUTAC to degrade 50% of the POI at a given conc. | 12-48 hours |
Conclusion
This compound is a powerful and versatile tool for the development of second-generation AUTACs. Its unique structure enables the recruitment of the autophagy-lysosome pathway for the targeted degradation of proteins and other cellular components. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at harnessing the potential of this innovative technology in drug discovery and chemical biology. As research in this area continues to expand, the applications of this compound and the AUTAC platform are poised to make significant contributions to the development of novel therapeutics.
References
An In-depth Technical Guide to Amino-PEG3-2G Degrader-1 and the Evolution of Second-Generation AUTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG3-2G degrader-1 and its pivotal role in the development of second-generation Autophagy-Targeting Chimeras (AUTACs). We delve into the core technology, mechanism of action, experimental protocols, and quantitative data to facilitate the application of this innovative targeted protein degradation strategy.
Introduction: From PROTACs to AUTACs
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." While Proteolysis-Targeting Chimeras (PROTACs) have successfully utilized the ubiquitin-proteasome system (UPS) for protein degradation, their scope is largely limited to cytosolic proteins. Autophagy, a fundamental cellular degradation pathway capable of engulfing and degrading not only proteins but also larger structures like protein aggregates and organelles, presents a compelling alternative.
AUTACs are heterobifunctional molecules designed to harness the autophagy-lysosome pathway. They consist of a target-binding ligand and a degradation tag, connected by a linker. This compound is a key building block for the synthesis of these AUTACs, comprising a PEG linker and a pyrazole-linked p-fluorobenzylguanine (FBnG) tag. This FBnG tag is crucial for inducing the K63-linked polyubiquitination of the target protein, a key signal for recognition by the autophagy machinery.
Mechanism of Action of Second-Generation AUTACs
Second-generation AUTACs (2G-AUTACs) represent a significant advancement in the field, demonstrating improved efficacy and broader applicability. Their mechanism of action can be summarized in the following key steps:
-
Target Engagement: The target-binding ligand of the AUTAC molecule specifically binds to the protein of interest (POI).
-
K63-linked Polyubiquitination: The FBnG tag of the AUTAC facilitates the K63-linked polyubiquitination of the POI. This is a critical distinction from the K48-linked ubiquitination that targets proteins for proteasomal degradation.
-
Autophagy Receptor Recruitment: The K63-polyubiquitin chains on the POI are recognized by the autophagy receptor protein p62/SQSTM1.
-
Autophagosome Formation: The p62/SQSTM1-POI complex is sequestered into a double-membraned vesicle called an autophagosome.
-
Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the engulfed POI is degraded by lysosomal hydrolases.
Quantitative Data for Second-Generation AUTACs
The efficacy of 2G-AUTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the degradation performance of key 2G-AUTAC compounds against a HaloTag-fused enhanced Green Fluorescent Protein (EGFP-HaloTag) reporter protein in HeLa cells.
Table 1: Degradation of EGFP-HaloTag by 2G-HaloAUTACs
| Compound | DC50 (µM) | Dmax (%) |
| 2G-HaloAUTAC (tt44) | 0.1 - 1 | > 80 |
| Cysteine-based HaloAUTAC | > 10 | ~50 |
Data is synthesized from the findings reported in Takahashi D, et al. J Med Chem. 2023.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of 2G-AUTACs.
General Cell Culture and Treatment
-
Cell Line: HeLa cells stably expressing EGFP-HaloTag are commonly used as a model system.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare stock solutions of AUTAC compounds in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solutions in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Treat cells for a specified duration (e.g., 24, 48, or 72 hours) before analysis.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following AUTAC treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-HaloTag) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Fluorescence Microscopy for Autophagy Induction
This method is used to visualize the formation of autophagosomes and the recruitment of the target protein to these structures.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Transfection (if necessary): For visualizing autophagosomes, cells can be transfected with a plasmid encoding a fluorescently tagged LC3 protein (e.g., mCherry-LC3).
-
Treatment: Treat the cells with the AUTAC compound as described in section 4.1.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against p62/SQSTM1 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal fluorescence microscope. Analyze the colocalization of the EGFP-HaloTag signal with mCherry-LC3 and p62 puncta.
Cell Viability Assay (MTT Assay)
This assay is performed to assess the cytotoxicity of the AUTAC compounds.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the AUTAC compound for the desired duration.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound serves as a foundational component for the synthesis of second-generation AUTACs, a promising class of targeted protein degraders that leverage the autophagy-lysosome pathway. The enhanced potency and broader substrate scope of 2G-AUTACs open up new avenues for therapeutic intervention against a wide range of diseases. This technical guide provides the essential knowledge and experimental framework for researchers to explore and advance this exciting technology.
Amino-PEG3-2G Degrader-1: A Technical Guide for the Synthesis of Autophagy-Targeting Chimeras
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on Amino-PEG3-2G degrader-1, a key building block in the development of Autophagy-Targeting Chimeras (AUTACs). While not a degrader in its own right, this molecule is a versatile precursor for the synthesis of potent and selective protein degraders that leverage the cellular autophagy pathway.
Introduction to Targeted Protein Degradation: PROTACs and AUTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery to eliminate specific proteins of interest. The most well-known TPD technology is the Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Expanding on this concept, Autophagy-Targeting Chimeras (AUTACs) have been developed to harness the autophagy pathway for protein degradation. Autophagy is a cellular process responsible for the degradation of bulk cellular components, including protein aggregates and damaged organelles. AUTACs are chimeric molecules that bind to a target protein and a component of the autophagy machinery, tagging the target for degradation via the lysosome.
The Role of this compound in AUTAC Synthesis
This compound is a chemical entity designed for the efficient synthesis of AUTACs. It is a conjugate molecule composed of two key functional moieties connected by a polyethylene (B3416737) glycol (PEG) linker:
-
A pyrazole-linked FBnG tag: This portion of the molecule is designed to interact with the ubiquitin-proteasome system (UPS), which can subsequently engage the autophagy pathway.
-
A PEG3 linker with a terminal amino group: The polyethylene glycol (PEG) linker provides spacing and solubility to the final AUTAC molecule. The terminal primary amine serves as a reactive handle for conjugation to a ligand that specifically binds to the protein of interest.
The structure of this compound makes it a versatile building block for creating a library of AUTACs against various target proteins. By coupling different target-specific ligands to the terminal amine, researchers can rapidly generate novel degraders for biological evaluation.
Hypothetical Synthesis and Mechanism of Action
The synthesis of a target-specific AUTAC using this compound involves a straightforward chemical conjugation step. A ligand for the protein of interest, containing a reactive functional group such as a carboxylic acid or an activated ester, is reacted with the terminal amine of this compound to form a stable amide bond.
Caption: A generalized workflow for the synthesis of a target-specific AUTAC.
Once synthesized, the resulting AUTAC molecule can enter the cell and engage both the target protein and the cellular machinery that initiates autophagy. This ternary complex formation leads to the sequestration of the target protein into an autophagosome, which then fuses with a lysosome, resulting in the degradation of the target protein.
Caption: The general mechanism of action for an AUTAC.
Data Presentation for Novel AUTACs
Following the synthesis of a new AUTAC, a series of experiments are required to characterize its biological activity. The quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between different degrader molecules.
| Parameter | Description | Value |
| DC50 | The concentration of the AUTAC that results in 50% degradation of the target protein. | |
| Dmax | The maximum percentage of target protein degradation achieved by the AUTAC. | |
| IC50 (Binding) | The concentration of the AUTAC that inhibits 50% of the target protein's binding to a known ligand (if applicable). | |
| IC50 (Functional) | The concentration of the AUTAC that inhibits 50% of the target protein's biological function. | |
| Cell Viability (CC50) | The concentration of the AUTAC that reduces cell viability by 50%. | |
| Selectivity | A measure of the AUTAC's ability to degrade the target protein over other proteins in the cell. |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a novel AUTAC synthesized from this compound.
General Synthesis Protocol for an AUTAC
-
Dissolution: Dissolve the target protein ligand (containing a carboxylic acid) and this compound in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to activate the carboxylic acid of the target ligand.
-
Coupling: Allow the reaction to proceed at room temperature for a specified time (typically 2-12 hours), monitoring the progress by an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, quench the reaction and purify the crude product using preparative high-performance liquid chromatography (HPLC) to obtain the final AUTAC molecule.
-
Characterization: Confirm the identity and purity of the final AUTAC using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot Protocol for Measuring Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the newly synthesized AUTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Quantification: Quantify the band intensities using densitometry software to determine the percentage of target protein degradation relative to a vehicle-treated control.
This technical guide provides a foundational understanding of this compound and its application in the rapidly advancing field of targeted protein degradation. By leveraging this versatile chemical tool, researchers can efficiently synthesize and evaluate novel AUTACs for a wide range of therapeutic targets.
An In-depth Technical Guide to Amino-PEG3-2G Degrader-1 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical yet representative bifunctional degrader, Amino-PEG3-2G Degrader-1. It serves as a practical resource for researchers and scientists in the field of targeted protein degradation. The principles, protocols, and data presented herein are based on established methodologies in the development of proteolysis-targeting chimeras (PROTACs) and similar degrader technologies.
Introduction to Targeted Protein Degradation and this compound
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell, offering a more profound and durable therapeutic effect.
This compound is conceptualized as a second-generation (2G) heterobifunctional degrader. Its architecture consists of three key components:
-
A warhead: Binds to the target protein of interest (POI).
-
An E3 ligase ligand: Recruits an E3 ubiquitin ligase, a key component of the cellular degradation machinery.
-
An Amino-PEG3 linker: A flexible polyethylene (B3416737) glycol linker with three units, capped with an amino group, that connects the warhead and the E3 ligase ligand. The properties of this linker are crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient degradation.
The "2G" designation suggests potential improvements over earlier-generation degraders, such as enhanced cell permeability, improved pharmacokinetic properties, or the ability to overcome resistance mechanisms.
Mechanism of Action
The primary mechanism of action for this compound follows the classic model for bifunctional degraders.
-
Ternary Complex Formation: The degrader simultaneously binds to the target protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling: The degrader is released and can catalyze further rounds of protein degradation.
Figure 1: Mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for the characterization of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Description |
| Binding Affinity (Kd) to POI | 50 nM | Affinity of the degrader's warhead to the target protein. |
| Binding Affinity (Kd) to E3 Ligase | 200 nM | Affinity of the degrader to the E3 ligase. |
| DC50 | 25 nM | Concentration required to degrade 50% of the target protein. |
| Dmax | >95% | Maximum percentage of protein degradation achieved. |
| IC50 (Viability) | >10 µM | Concentration that inhibits 50% of cell viability (a measure of cytotoxicity). |
Table 2: In Vivo Pharmacokinetic Properties (Mouse Model)
| Parameter | Value | Unit | Description |
| Bioavailability (F%) | 40 | % | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t1/2) | 8 | hours | Time required for the drug concentration to decrease by half. |
| Cmax | 1.5 | µM | Maximum plasma concentration. |
| AUC | 12 | µM*h | Area under the plasma concentration-time curve. |
Detailed Experimental Protocols
Synthesis of this compound
This protocol outlines a general synthetic workflow.
Figure 2: General synthetic workflow for the degrader.
Methodology:
-
Warhead Synthesis: The ligand targeting the POI is synthesized based on known inhibitors or binding agents.
-
E3 Ligase Ligand Synthesis: The E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon) is synthesized.
-
Linker Attachment: The Amino-PEG3 linker is attached to either the warhead or the E3 ligase ligand, often via an amide bond formation, using standard coupling reagents like HATU or EDC/HOBt.
-
Final Coupling: The remaining component (warhead or E3 ligase ligand) is coupled to the other end of the linker.
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the final compound are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxicity of the degrader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.
Signaling Pathway Context
Degraders are often designed to target key nodes in signaling pathways implicated in disease. For instance, a degrader might target a kinase in a cancer-related pathway.
Figure 3: Inhibition of a signaling pathway via degradation.
Conclusion and Future Directions
This compound represents a promising, albeit hypothetical, therapeutic agent within the rapidly evolving field of targeted protein degradation. The methodologies outlined in this guide provide a foundational framework for the discovery and characterization of such molecules. Future work in this area will likely focus on developing degraders with improved oral bioavailability, tissue-specific delivery, and the ability to target proteins previously considered "undruggable." The continued refinement of linker technology and the discovery of novel E3 ligase ligands will be critical to expanding the therapeutic potential of this modality.
Methodological & Application
Application Notes and Protocols for Protein Degradation in Cell Culture Utilizing PROTAC Technology
For research, scientific, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This document provides detailed application notes and protocols for the use of a representative PROTAC, ARD-69, in a cell culture setting. While the user inquired about "Amino-PEG3-2G degrader-1," publicly available information suggests this is a chemical linker for the synthesis of degraders rather than a specific protein degrader itself.[1][2][3] Therefore, we will focus on the well-characterized androgen receptor (AR) degrader, ARD-69, as an exemplary model to illustrate the principles and methodologies applicable to the use of PROTAC degraders in cell culture.
ARD-69 is a potent PROTAC that induces the degradation of the androgen receptor (AR).[4][5][6][7][8] It functions by simultaneously binding to the AR and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This approach has shown significant promise in overcoming resistance to traditional AR inhibitors in prostate cancer.[6][9][10]
Mechanism of Action of ARD-69
ARD-69 is a chimeric molecule composed of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By bringing the AR into close proximity with the E3 ligase, ARD-69 triggers the transfer of ubiquitin molecules to the AR. This polyubiquitination marks the AR for recognition and degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the AR protein.[5][7]
Caption: Mechanism of action of ARD-69.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of ARD-69 in various prostate cancer cell lines.
Table 1: Dose-Dependent Degradation of Androgen Receptor by ARD-69
| Cell Line | DC50 (nM) | Maximum Degradation (%) | Treatment Time (h) |
| LNCaP | 0.86[5][6][9][10][11] | >95[5][6][7] | 6-24[5] |
| VCaP | 0.76[5][6][9][10][11] | >95[5][6][7] | 6-24[5] |
| 22Rv1 | 10.4[5][6][9][10][11] | >95[5][6][7] | 6-24[5] |
Table 2: Inhibition of Cell Proliferation by ARD-69
| Cell Line | IC50 (nM) | Treatment Time (days) |
| LNCaP | 0.25[5] | 7 |
| VCaP | 0.34[5] | 7 |
| 22Rv1 | 183[5] | 7 |
Experimental Protocols
Below are detailed protocols for key experiments to assess the activity of ARD-69 in cell culture.
Cell Culture and Reagents
-
Cell Lines: LNCaP, VCaP, 22Rv1 (or other relevant AR-positive cell lines)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
ARD-69 Stock Solution: Prepare a 10 mM stock solution of ARD-69 in DMSO. Store at -20°C or -80°C.[1]
Western Blotting for AR Degradation
This protocol is to determine the dose-dependent and time-course effects of ARD-69 on AR protein levels.
Caption: Western blotting experimental workflow.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of ARD-69 (e.g., 0.01 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of ARD-69 (e.g., 10 nM) for various time points (e.g., 0, 3, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the AR signal to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is to determine the effect of ARD-69 on cell proliferation and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of ARD-69 (e.g., 0.01 nM to 1000 nM).
-
Incubation: Incubate the cells for a specified period (e.g., 7 days).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Staining for AR Localization
This protocol allows for the visualization of AR protein levels and subcellular localization following treatment with ARD-69.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with ARD-69 at a concentration known to induce degradation (e.g., 10 nM) for 24 hours. Include a vehicle-treated control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against AR overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2267315-06-8 | MCE [medchemexpress.cn]
- 3. This compound | 标签-Linker偶联物 | MCE [medchemexpress.cn]
- 4. ARD-69 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. ARD-69 I CAS#: 2316837-10-0 I PROTAC androgen receptor degrader I InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Protocol for AUTAC Synthesis with Amino-PEG3-2G Degrader-1 and Cellular Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-Targeting Chimeras (AUTACs) are innovative heterobifunctional molecules designed to induce the degradation of specific intracellular targets through the autophagy-lysosomal pathway. This technology offers a powerful strategy for targeting proteins that are otherwise difficult to inhibit with traditional small-molecule inhibitors. AUTACs consist of three key components: a ligand that binds to the protein of interest (POI), a linker, and a degradation tag that recruits the autophagy machinery.
This document provides a detailed protocol for the synthesis of an AUTAC using the Amino-PEG3-2G degrader-1 linker, which incorporates a guanine-based tag. This tag mimics S-guanylation, a post-translational modification that can trigger K63-linked polyubiquitination of the target protein, marking it for recognition by the autophagy receptor p62/SQSTM1 and subsequent degradation. Detailed protocols for the characterization of the synthesized AUTAC and its application in cell-based assays to quantify protein degradation are also provided.
Data Presentation
Table 1: Representative Efficacy of AUTACs with PEG Linkers
| AUTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| PBA-1105 | Mutant Tau (P301L) | SH-SY5Y | ~1-10 | Not Reported | Not Reported | [1] |
| PBA-1106 | Mutant Tau (P301L) | SH-SY5Y | ~1-10 | Not Reported | Not Reported | [1] |
| SHP2 degrader-3 | SHP2 | HeLa | 3220 | Not Reported | 5.59 | [2] |
| BRD4 degrader-5 | BRD4 | 4T1 | 24700 | Not Reported | 20.6 | [2] |
| PD-L1 degrader-2 | PD-L1 | CT26 | 500 | Not Reported | Not Reported | [2] |
Note: The data presented are for AUTACs with similar PEG-based linkers and serve as a reference for expected efficacy. Actual values will vary depending on the specific target ligand and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a Target-Specific AUTAC
This protocol outlines the synthesis of an AUTAC by conjugating a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) to the amine group of this compound via an amide bond formation.
Materials:
-
POI-COOH (Protein of Interest Ligand with a carboxylic acid handle)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (for Boc deprotection if applicable)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., DCM, Methanol, Acetonitrile (B52724), Water)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Preparation of the Activated Ligand: a. Dissolve the POI-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: a. To the activated ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.[3]
-
Work-up and Extraction: a. Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297) or DCM. b. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by reverse-phase flash chromatography or preparative HPLC.[4][5] A typical gradient could be 10-95% acetonitrile in water with 0.1% TFA over 30 minutes. b. Collect the fractions containing the desired AUTAC product.
-
Lyophilization: a. Combine the pure fractions and lyophilize to obtain the final AUTAC product as a solid.
Protocol 2: Characterization of the Synthesized AUTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the synthesized AUTAC.
-
Procedure: a. Dissolve a small amount of the purified AUTAC in a suitable solvent (e.g., acetonitrile/water). b. Inject the sample into an LC-MS system equipped with a C18 column. c. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid). d. Analyze the mass spectrum to confirm the presence of the expected molecular ion peak ([M+H]⁺).[6][7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the synthesized AUTAC.
-
Procedure: a. Dissolve the purified AUTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). b. Acquire ¹H and ¹³C NMR spectra. c. Analyze the spectra to confirm the presence of characteristic peaks corresponding to the POI ligand, the PEG linker, and the degrader tag.[6][7][8]
Protocol 3: Cellular Assay for AUTAC-Mediated Protein Degradation
This protocol describes a Western blot-based assay to quantify the degradation of the target protein in cells treated with the synthesized AUTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
Synthesized AUTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of the AUTAC in DMSO. c. Treat the cells with a range of concentrations of the AUTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-only control.
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. j. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to the corresponding loading control band. c. Calculate the percentage of protein degradation relative to the DMSO control. d. Plot the percentage of degradation against the AUTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[9]
Mandatory Visualizations
Caption: Workflow for the synthesis of a target-specific AUTAC.
Caption: Signaling pathway of AUTAC-mediated protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. hplc.eu [hplc.eu]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. Detection by HPLC and structural characterization by NMR and MS of a natural deuterium isotopologue of ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR-Based Structure Characterization [kofo.mpg.de]
- 9. lifesensors.com [lifesensors.com]
Application Notes and Protocols: Amino-PEG3-2G Degrader-1 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block for Autophagy-Targeting Chimeras (AUTACs)
Amino-PEG3-2G degrader-1 is a chemical tool primarily utilized in the synthesis of Autophagy-Targeting Chimeras (AUTACs). It is not a standalone degrader but rather a key building block. It is a conjugate molecule composed of a PEG (Polyethylene glycol) linker and a pyrazole-linked FBnG tag, which is involved in the induction of the ubiquitin-proteasome system (UPS).[1][2][3] The primary application of this compound is to serve as a precursor for researchers to create bespoke AUTACs for the targeted degradation of specific proteins of interest.[1]
AUTACs are bifunctional molecules that induce the degradation of target proteins through the autophagy pathway. This mechanism differs from other targeted protein degradation technologies like Proteolysis-Targeting Chimeras (PROTACs), which typically utilize the ubiquitin-proteasome system. The ability to harness the autophagy pathway opens up new avenues for degrading a wider range of cellular targets, including protein aggregates and potentially even damaged organelles.
Conceptual Framework: Synthesis of an AUTAC using this compound
The synthesis of a functional AUTAC using this compound involves conjugating it to a ligand that specifically binds to a protein of interest (POI). The amine group on the PEG linker of this compound provides a reactive handle for this conjugation.
Caption: Synthesis of a functional AUTAC.
Signaling Pathway: Mechanism of Action of a Synthesized AUTAC
Once a target-specific AUTAC is synthesized using this compound, it can be introduced into a cellular system. The AUTAC will then simultaneously bind to the protein of interest (POI) and components of the autophagy machinery. This proximity induces the ubiquitination of the POI, tagging it for recognition by autophagy receptors (like p62). The tagged POI is then engulfed by a phagophore, which matures into an autophagosome. Finally, the autophagosome fuses with a lysosome, leading to the degradation of the enclosed POI.
Caption: AUTAC mechanism of action.
Experimental Protocols
As this compound is a synthetic precursor, the initial protocol involves the chemical synthesis of the desired AUTAC. Following successful synthesis and purification, the resulting AUTAC can be tested in cellular models.
Protocol for AUTAC Synthesis (Conceptual)
This is a generalized workflow. The specific reaction conditions will depend on the chemistry of the targeting ligand.
Caption: AUTAC synthesis workflow.
Protocol for In-Cell Protein Degradation Assay
This protocol outlines the steps to assess the efficacy of a newly synthesized AUTAC in degrading a target protein in a cell culture model.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
Synthesized AUTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine, optional control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized AUTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest AUTAC concentration.
-
(Optional) Prepare controls with autophagy or proteasome inhibitors to confirm the degradation pathway.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the AUTAC or controls.
-
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (total protein extract).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the protein degradation experiments should be organized systematically for clear interpretation and comparison.
Table 1: Dose-Dependent Degradation of POI by AUTAC-X at 24 hours
| AUTAC-X Concentration (nM) | Normalized POI Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.95 | 5% |
| 1 | 0.82 | 18% |
| 10 | 0.55 | 45% |
| 100 | 0.23 | 77% |
| 1000 | 0.11 | 89% |
Table 2: Time-Course of POI Degradation by 100 nM AUTAC-X
| Incubation Time (hours) | Normalized POI Level (vs. Vehicle) | % Degradation |
| 0 | 1.00 | 0% |
| 4 | 0.78 | 22% |
| 8 | 0.51 | 49% |
| 16 | 0.29 | 71% |
| 24 | 0.23 | 77% |
These tables provide a clear and concise summary of the synthesized AUTAC's potency and degradation kinetics, which are essential for structure-activity relationship (SAR) studies and further optimization. From this data, key parameters such as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.
References
Application Notes and Protocols for the Study of Amino-PEG3-2G Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis Targeting Chimeras (PROTACs) and other classes of degraders, such as Autophagy-Targeting Chimeras (AUTACs), leverage the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). Amino-PEG3-2G degrader-1 is a chemical entity composed of a PEG linker and a pyrazole-linked tag, designed for the synthesis of degraders that induce the ubiquitin-proteasome system (UPS).[1][2][3] This document provides detailed experimental protocols and application notes for the characterization of a hypothetical degrader, "Degrader-X," synthesized using the Amino-PEG3-2G linker. These protocols are designed to guide researchers in assessing the efficacy, mechanism of action, and cellular effects of such degraders.
Mechanism of Action & Signaling Pathway
Degrader-X, like other PROTAC-style degraders, functions as a heterobifunctional molecule. It consists of a ligand that binds to the target protein (POI) and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by the Amino-PEG3-2G linker. This tripartite binding event brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[4][5][6][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][8] The degrader molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[9][10][11][12]
Experimental Protocols
The following sections detail key in vitro experiments to characterize the activity of Degrader-X.
Assessment of Protein Degradation via Western Blot
Western blotting is a fundamental technique to visualize and quantify the reduction in the levels of the target protein following treatment with Degrader-X.[13]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line expressing the POI at an appropriate density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of Degrader-X (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[13][14][15][16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and denature by heating at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[13]
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Data Presentation:
| Concentration (nM) | Time (h) | POI Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 24 | 1.00 | 0 |
| 1 | 24 | 0.85 | 15 |
| 10 | 24 | 0.52 | 48 |
| 100 | 24 | 0.15 | 85 |
| 1000 | 24 | 0.18 | 82 |
Note: The "hook effect" may be observed at high concentrations, where the efficacy of the degrader decreases due to the formation of binary complexes instead of the productive ternary complex.[4]
Cellular Viability Assays
It is crucial to assess whether the observed effects of Degrader-X are due to specific protein degradation or general cytotoxicity.[17][18]
Protocol using CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Degrader-X for 24, 48, and 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation:
| Degrader-X (nM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 97.2 | 95.8 |
| 10 | 96.2 | 94.5 | 92.1 |
| 100 | 95.8 | 93.1 | 90.5 |
| 1000 | 94.3 | 91.7 | 88.3 |
| 10000 | 75.1 | 60.3 | 45.2 |
Target Ubiquitination Assay
This assay confirms that the degradation of the POI is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[8][18]
Protocol using Immunoprecipitation and Western Blot:
-
Cell Treatment: Treat cells with Degrader-X and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for the POI overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer as described previously.
-
Probe the membrane with an antibody that recognizes ubiquitin. A smear of high molecular weight bands will indicate polyubiquitination of the POI.
-
Data Presentation:
| Treatment | POI Immunoprecipitation | Ubiquitin Detection |
| Vehicle | + | - |
| Degrader-X | + | + |
| Degrader-X + MG132 | + | +++ (smear) |
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA) can be used to verify that Degrader-X engages with its target protein within the cellular environment.[19][20]
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat intact cells with Degrader-X or vehicle.
-
Heating: Heat the cell suspensions at various temperatures for a fixed time.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of soluble POI in the supernatant by Western blot. An increase in the melting temperature of the POI in the presence of Degrader-X indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble POI (Vehicle) | Soluble POI (Degrader-X) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 70% | 90% |
| 55 | 40% | 75% |
| 60 | 15% | 50% |
| 65 | 5% | 20% |
In Vivo Studies
For in vivo evaluation, pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the exposure-response relationship of Degrader-X.[9]
Key Considerations for In Vivo Studies:
-
Dosing and Formulation: Determine the appropriate vehicle and route of administration (e.g., intraperitoneal, oral, subcutaneous).[9]
-
Pharmacokinetics (PK): Measure the concentration of Degrader-X in plasma and tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[21]
-
Pharmacodynamics (PD): Collect tissue samples at various time points after dosing and measure the levels of the POI by Western blot or other quantitative methods to assess the extent and duration of protein degradation.[9][22]
Data Presentation (PK/PD):
| Time Post-Dose (h) | Plasma Conc. (ng/mL) | Tissue POI Level (% of Control) |
| 0 | 0 | 100 |
| 2 | 1500 | 45 |
| 8 | 800 | 20 |
| 24 | 200 | 35 |
| 48 | 50 | 70 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of degraders synthesized using the Amino-PEG3-2G linker. By systematically assessing protein degradation, mechanism of action, cellular effects, and in vivo efficacy, researchers can thoroughly characterize these novel therapeutic agents and advance their development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2267315-06-8 | MCE [medchemexpress.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Protein Degradation and PROTACs [promega.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Catalytic in vivo protein knockdown by small-molecule PROTACs. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. 2bscientific.com [2bscientific.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 18. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pelagobio.com [pelagobio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Amino-PEG3-2G Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-2G degrader-1 is a chemical entity composed of a PEG linker and a pyrazole-linked FBnG tag, designed for the induction of the ubiquitin-proteasome system (UPS). This molecule serves as a crucial building block for the synthesis of Autophagy-Targeting Chimeras (AUTACs), which are bifunctional molecules that mediate the degradation of specific target proteins via the autophagy pathway. Given the therapeutic potential of targeted protein degradation, a thorough understanding of the physicochemical properties of foundational molecules like this compound is paramount for the successful development of novel degraders.
These application notes provide a detailed overview of the solubility and stability of this compound, along with standardized protocols for its handling, storage, and evaluation.
Physicochemical Properties
A summary of the known solubility and recommended storage conditions for this compound is presented below. Adherence to these guidelines is critical to ensure the integrity and performance of the molecule in experimental settings.
Solubility Data
| Solvent | Concentration | Molarity (approx.) | Method |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 189.19 mM | Not Specified |
Note: The provided solubility in DMSO indicates that the saturation point was not reached at this concentration[1]. It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects which can negatively impact solubility[1].
Stability and Storage
| Condition | Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage of stock solutions[1]. |
| -20°C | 1 month | Suitable for short-term storage of stock solutions[1]. |
| Room Temperature | Varies | Suitable for shipping in the continental US; may vary elsewhere[1]. |
Experimental Protocols
The following protocols are provided as standardized methods for determining the aqueous solubility and stability of this compound and its derivatives.
Protocol 1: Determination of Aqueous Kinetic Solubility
Objective: To determine the kinetic solubility of this compound in aqueous buffers, which is a critical parameter for in vitro assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene)
-
Plate shaker
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration series (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Aqueous Buffer: Add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4) in a 96-well plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to reach equilibrium.
-
Sample Clarification: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS method. The highest concentration at which no precipitation is observed is determined as the kinetic solubility.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in solution after multiple freeze-thaw cycles.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-20°C and/or -80°C freezer
-
HPLC or LC-MS system
Procedure:
-
Initial Analysis (Cycle 0): Analyze the initial concentration and purity of the this compound stock solution using HPLC or LC-MS. This will serve as the baseline.
-
Freeze-Thaw Cycles:
-
Freeze the stock solution at -20°C or -80°C for at least 12 hours.
-
Thaw the solution at room temperature until it is completely liquid.
-
This completes one freeze-thaw cycle.
-
-
Sampling: After 1, 3, and 5 freeze-thaw cycles, take an aliquot of the stock solution.
-
Analysis: Analyze the concentration and purity of the aliquots from each cycle using the same HPLC or LC-MS method as in step 1.
-
Data Evaluation: Compare the results from each cycle to the baseline (Cycle 0). A degradation of >5-10% in purity or concentration may indicate instability.
Diagrams
AUTAC Mechanism of Action
Caption: Mechanism of action for an AUTAC synthesized from this compound.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the kinetic solubility of this compound.
References
Application Notes and Protocols: Cell Permeability of Amino-PEG3-2G Degrader-1 Based AUTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy-targeting chimeras (AUTACs) represent a promising class of targeted protein degraders that utilize the cellular autophagy-lysosome pathway to eliminate proteins of interest (POIs).[1][2][3][4] Unlike proteolysis-targeting chimeras (PROTACs) which rely on the ubiquitin-proteasome system, AUTACs can degrade a broader range of substrates, including protein aggregates and organelles.[4] An essential component in the design of effective AUTACs is the tag-linker conjugate that facilitates the recruitment of the autophagy machinery to the target protein. Amino-PEG3-2G degrader-1 is a conjugate containing a PEG linker and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag, which can be used to synthesize AUTACs for the induction of the ubiquitin-proteasome system and subsequent autophagy.[5][6][7]
A critical determinant of the therapeutic efficacy of any small molecule degrader, including AUTACs, is its ability to permeate the cell membrane to reach its intracellular target. This document provides detailed application notes and experimental protocols for assessing the cell permeability of AUTACs synthesized using this compound.
AUTAC Mechanism of Action
AUTACs are bifunctional molecules composed of a ligand that binds to the target protein, a linker, and a degradation tag (in this case, derived from this compound).[4] Upon entering the cell, the AUTAC binds to the POI. The guanine-derived tag then undergoes a modification, mimicking S-guanylation, which triggers K63-linked polyubiquitination of the POI.[1][2] This polyubiquitin (B1169507) chain is recognized by autophagy receptors, such as SQSTM1/p62, which facilitates the sequestration of the POI-AUTAC complex into an autophagosome.[1][4][8] The autophagosome subsequently fuses with a lysosome, leading to the degradation of the POI.[3]
Data Presentation: Cell Permeability Assessment
To facilitate the comparison of cell permeability data for different this compound based AUTACs, the following tables should be used to summarize the quantitative results from the described experimental protocols.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| AUTAC Compound ID | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Mass Retention (R) (%) | Experimental Conditions (pH, Lipid Composition) |
| AUTAC-1 | |||
| AUTAC-2 | |||
| Control Compound |
Table 2: Caco-2 Cell Permeability Assay Data
| AUTAC Compound ID | Papp A to B (x 10⁻⁶ cm/s) | Papp B to A (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | % Recovery |
| AUTAC-1 | ||||
| AUTAC-2 | ||||
| Control Compound |
Table 3: Cellular Uptake Assay Data
| AUTAC Compound ID | Intracellular Concentration (µM) at Time X | Fold Increase over Background | Experimental Conditions (Cell Line, Incubation Time) |
| AUTAC-1 | |||
| AUTAC-2 | |||
| Control Compound |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and serves as an initial, high-throughput screen for membrane permeability.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AUTAC - Profacgen [profacgen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for In Vitro Characterization of Amino-PEG3-2G Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the in vitro activity of Amino-PEG3-2G degrader-1, a molecule designed to induce protein degradation through the ubiquitin-proteasome system. The following protocols detail established assays to quantify the binding, ubiquitination, and degradation of a target protein. For the purpose of these notes, the hypothetical target protein will be referred to as "Target Protein X" (TPX).
Mechanism of Action
This compound is a heterobifunctional molecule that acts as a molecular bridge. One end of the degrader binds to the target protein (TPX), while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to TPX. The resulting polyubiquitinated TPX is then recognized and degraded by the 26S proteasome.
Caption: Signaling pathway of this compound mediated protein degradation.
Data Presentation
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Parameter | Result |
| Binding Affinity | ||
| Fluorescence Polarization | Kd for TPX | e.g., 50 nM |
| Fluorescence Polarization | Kd for E3 Ligase | e.g., 200 nM |
| Degradation Efficacy | ||
| Western Blot | DC50 (24h) | e.g., 100 nM |
| Western Blot | Dmax (24h) | e.g., >90% |
| ELISA | DC50 (24h) | e.g., 95 nM |
| ELISA | Dmax (24h) | e.g., >92% |
| Proteomics Analysis | ||
| Mass Spectrometry | Selectivity | e.g., Highly selective for TPX |
| Mass Spectrometry | Off-target effects | e.g., No significant off-targets identified |
Experimental Protocols
Protocol 1: Western Blot for TPX Degradation
This protocol is used to determine the dose-dependent degradation of TPX induced by this compound.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Materials:
-
Cell line expressing TPX
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[1]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to TPX and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours)[2].
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors[1][2][3]. Centrifuge the lysates to pellet cell debris and collect the supernatant[2].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[2].
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis[2].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[2].
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against TPX and a loading control, followed by incubation with an HRP-conjugated secondary antibody[2].
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the TPX signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values[2][4].
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TPX Quantification
ELISA provides a high-throughput method for quantifying TPX levels in cell lysates.
Caption: Experimental workflow for a sandwich ELISA to quantify target protein levels.
Materials:
-
Cell lysates prepared as in the Western Blot protocol
-
ELISA microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Capture antibody (specific for TPX)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (specific for a different epitope on TPX)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Wash buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C[5].
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer[6].
-
Sample Incubation: Add serially diluted standards of recombinant TPX and the cell lysates to the wells and incubate[5].
-
Detection: Wash the plate and add the detection antibody, followed by the enzyme-conjugated secondary antibody[5].
-
Signal Development: After washing, add the substrate solution and allow the color to develop. Stop the reaction with a stop solution[6].
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the recombinant TPX and use it to determine the concentration of TPX in the cell lysates. Calculate the percentage of degradation relative to the vehicle control.
Protocol 3: Fluorescence Polarization (FP) for Binding Affinity
This assay measures the binding affinity of this compound to a fluorescently labeled tracer that binds to TPX.
Caption: Workflow for a competitive fluorescence polarization binding assay.
Materials:
-
Purified recombinant TPX
-
Fluorescently labeled ligand/tracer for TPX
-
This compound
-
Assay buffer
-
Microplate suitable for fluorescence polarization
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, add a constant concentration of purified TPX and the fluorescently labeled tracer[7].
-
Degrader Titration: Add a serial dilution of this compound to the wells[7].
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader[8][9]. As the degrader displaces the fluorescent tracer from TPX, the polarization value will decrease.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the degrader and fit the data to a suitable binding model to determine the binding affinity (Kd)[10][11].
Protocol 4: Mass Spectrometry-Based Proteomics for Selectivity and Off-Target Analysis
Mass spectrometry (MS) provides an unbiased, global view of protein level changes in response to degrader treatment.[12][13]
Caption: General workflow for a quantitative proteomics experiment.
Materials:
-
Cell lysates from degrader-treated and vehicle-treated cells
-
Urea, DTT, Iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with this compound and a vehicle control.
-
Protein Digestion: Denature, reduce, and alkylate the proteins, followed by digestion into peptides using an enzyme like trypsin.
-
Peptide Cleanup and Labeling: Clean up the resulting peptides using SPE. For quantitative analysis, peptides can be labeled with isobaric tags like TMT.
-
LC-MS/MS: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry[14][15].
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides and corresponding proteins. Quantify the relative abundance of proteins between the degrader-treated and control samples to identify proteins that are significantly downregulated. This will confirm the degradation of TPX and identify any potential off-target proteins.[16]
References
- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. 2bscientific.com [2bscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mabtech.com [mabtech.com]
- 6. seracare.com [seracare.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 13. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degraders | Bruker [bruker.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protein Degrader [proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Amino-PEG3-2G Degrader-1
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Amino-PEG3-2G degrader-1. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: I am observing a low yield in the final coupling step between the amine-functionalized PEG linker and the degrader moiety. What are the potential causes and solutions?
Low yields in the final coupling step are a common issue in the synthesis of PROTACs and other complex molecules.[1][2] Several factors could be contributing to this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Amide Bond Formation | - Optimize Coupling Reagents: Experiment with different amide coupling reagents such as HATU, HBTU, or EDC/HOBt. The choice of reagent can significantly impact reaction efficiency.[3] - Base Selection: Ensure the appropriate base (e.g., DIPEA, triethylamine) is used at the correct stoichiometry to neutralize acid byproducts and facilitate the reaction. - Reaction Time and Temperature: Vary the reaction time and temperature. Some coupling reactions may require longer incubation periods or elevated temperatures to proceed to completion. |
| Poor Solubility of Reactants | - Solvent Screening: Test a range of solvents to ensure both the PEGylated linker and the degrader moiety are fully dissolved. Common solvents for such reactions include DMF, DMSO, and DCM. - Sonication: Gentle sonication can sometimes help to dissolve starting materials that are slow to go into solution. |
| Steric Hindrance | - Linker Length: If steric hindrance is suspected, consider using a longer PEG linker if the experimental design allows. - Alternative Coupling Strategies: Explore alternative coupling chemistries that may be less sensitive to steric hindrance, such as click chemistry, if compatible functional groups can be introduced.[4] |
| Side Reactions | - Protecting Groups: Ensure that all other reactive functional groups on both the linker and the degrader are adequately protected to prevent unwanted side reactions.[5][6] - Moisture Control: Amide coupling reactions can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Q2: My reaction appears incomplete, with starting materials still present after the recommended reaction time. What should I do?
Incomplete reactions can often be pushed to completion with some adjustments to the reaction conditions.
Troubleshooting Workflow for Incomplete Reaction:
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Q3: I am having difficulty purifying the final this compound product. What purification strategies are recommended?
The purification of PROTACs can be challenging due to their often-high molecular weight and amphipathic nature.
Recommended Purification Techniques:
| Technique | Description | Tips |
| Flash Column Chromatography | A standard method for purifying organic compounds. | - Solvent System: A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. - Additives: Adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help to reduce tailing of amine-containing compounds on silica (B1680970) gel. |
| Preparative HPLC | High-performance liquid chromatography on a larger scale to isolate pure compounds. | - Column Choice: A C18 column is commonly used for reverse-phase purification of PROTACs. - Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile (B52724) or methanol (B129727) is typically employed. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | This can be useful for removing smaller impurities or unreacted starting materials from the larger degrader product. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control checks I should perform on my synthesized this compound?
Thorough analytical characterization is crucial to ensure the identity, purity, and stability of your final compound.
Key Analytical Techniques:
| Technique | Purpose | Expected Outcome for this compound |
| LC-MS | To determine the purity and confirm the molecular weight of the final product. | A major peak corresponding to the calculated mass of the degrader with high purity (e.g., >95%). |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify any major impurities. | The spectra should show peaks corresponding to all the expected protons and carbons in the structure. |
| HRMS | To obtain a highly accurate mass measurement for unambiguous confirmation of the elemental composition. | The measured mass should be within a few ppm of the calculated exact mass. |
Q2: What is a general experimental protocol for the coupling of an amine-PEG linker to a carboxylic acid-functionalized degrader moiety?
The following is a representative protocol for an amide coupling reaction. Note that specific conditions may need to be optimized for your particular substrates.
Experimental Protocol: Amide Coupling
-
Dissolution: Dissolve the carboxylic acid-functionalized degrader moiety (1.0 eq) and the coupling reagent HATU (1.2 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the Amino-PEG3-amine linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Q3: How should I store the this compound and its precursors?
Proper storage is essential to maintain the integrity of your compounds.
-
This compound: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C.[7] Solutions in solvents like DMSO can also be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
Amine-PEG Linkers: These are generally stable but should be stored in a cool, dry place, protected from moisture.
-
Degrader Moieties: Storage conditions will depend on the specific compound, but generally, storage at -20°C is recommended.
Signaling Pathway and Workflow Diagrams
Caption: A generalized synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing Amino-PEG3-2G degrader-1 reaction conditions
Technical Support Center: Amino-PEG3-2G Degrader-1
Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in successfully executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the final synthesis step of this compound?
The final step in the synthesis of this compound is typically a convergent amide coupling reaction.[1][2] This involves coupling an amine-functionalized warhead-linker component (H₂N-PEG3-Warhead) with a carboxylic acid-functionalized E3 ligase ligand (E3-Ligand-COOH). This reaction forms a stable amide bond to yield the final heterobifunctional degrader.[3][4][5]
Q2: What are the recommended analytical techniques for monitoring the reaction progress?
The most effective techniques for monitoring the reaction are Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin Layer Chromatography (TLC).
-
LC-MS is highly recommended as it can simultaneously track the consumption of starting materials and the formation of the desired product, providing both retention time and mass-to-charge ratio (m/z) for confirmation.
-
TLC is a faster, qualitative method. Staining with ninhydrin (B49086) can be used to visualize the consumption of the primary amine starting material.
Q3: What are the typical starting material stoichiometries for the coupling reaction?
For optimal results, it is common to use a slight excess of one of the components. A typical starting point is to use the more synthetically accessible or less expensive component in a slight excess of 1.1 to 1.2 equivalents. The coupling reagents are generally used in a range of 1.2 to 1.5 equivalents.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has failed completely. What are the common causes and how can I fix this?
A: Low yield is a frequent issue in the synthesis of complex molecules like PROTACs.[6] The causes are often multifaceted. Refer to the troubleshooting workflow below (Figure 2) and consider the following points:
-
Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., HATU, HBTU) and bases (e.g., DIPEA), are fresh and anhydrous. Coupling reagents are moisture-sensitive and degrade over time.
-
Solvent Purity: Use anhydrous, high-purity solvents (e.g., DMF, DCM). Water can hydrolyze activated esters and quench the reaction.
-
Incorrect Stoichiometry: The use of amine salts (e.g., TFA or HCl salts) without adding a sufficient amount of base to liberate the free amine can inhibit the reaction.[1] Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used if your amine is a salt.
-
Sub-optimal Coupling Reagent: The choice of coupling reagent is critical. If one reagent fails, screen others. See Table 1 for a comparison.
-
Reaction Temperature and Time: Some coupling reactions require cooling to 0°C to prevent side reactions, while others may need gentle heating to proceed. Monitor the reaction over a 24-hour period to determine the optimal time.
Issue 2: Multiple Side Products Observed
Q: My LC-MS analysis shows several unexpected peaks. What are the likely side reactions and how can I minimize them?
A: The formation of side products is common in peptide-like couplings.[7][8]
-
Guanidinylation of the Amine: Uronium-based coupling reagents like HATU or HBTU can react with the primary amine starting material to form an inactive guanidinium (B1211019) species.[7]
-
Solution: Pre-activate the carboxylic acid. Dissolve the E3-Ligand-COOH, coupling reagent, and base in your solvent and stir for 10-15 minutes before adding the H₂N-PEG3-Warhead.
-
-
Racemization: If the carboxylic acid component has a chiral center, the harshness of the coupling conditions can cause racemization.
-
Solution: Add a racemization suppressant like HOAt or HOBt to the reaction mixture. Perform the reaction at a lower temperature (0°C).
-
-
Dimerization/Self-Coupling: If the warhead or E3 ligase ligand has unprotected reactive sites, dimerization can occur.
-
Solution: Ensure that all other reactive functional groups are properly protected before attempting the final coupling step.
-
Issue 3: Poor Solubility of Reagents or Product
Q: My starting materials will not fully dissolve, or the product precipitates during the reaction. What can I do?
A: Bifunctional degraders are often large molecules with poor solubility.[9]
-
Solvent Choice: The choice of solvent is critical. While DMF is a common choice, consider alternatives like DMAc, NMP, or a co-solvent system such as DCM/DMF. See Table 3 for recommendations.
-
Sonication and Gentle Heating: Gentle heating (40-50°C) and sonication can help dissolve stubborn starting materials. However, be cautious with heating as it can also accelerate side reactions.
-
Reaction Concentration: If the product is precipitating, the reaction may be too concentrated. Try running the reaction at a lower molarity (e.g., 0.05 M instead of 0.1 M).
Issue 4: Difficulty in Product Purification
Q: I am struggling to isolate the pure product after the reaction. What purification strategies are recommended?
A: Purification of PROTACs can be challenging due to their physicochemical properties.
-
Chromatography Method: Reverse-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for obtaining highly pure material. For larger scales or initial purification, automated flash chromatography on silica (B1680970) or C18-functionalized silica is recommended.
-
Solvent System Selection:
-
For normal-phase (silica) chromatography , a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) is a good starting point. Adding a small amount of ammonium (B1175870) hydroxide (B78521) (0.1%) to the methanol can improve peak shape for basic compounds.
-
For reverse-phase chromatography , a gradient of acetonitrile (B52724) or methanol in water is standard. Adding a modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is usually necessary to achieve sharp peaks.
-
Data Presentation
Table 1: Screening of Common Amide Coupling Reagents
| Coupling Reagent | Base (Equivalents) | Typical Solvent | Relative Efficiency | Key Considerations |
| HATU | DIPEA (2.0) | DMF | +++ | Highly efficient but can cause guanidinylation. Pre-activation recommended. |
| HBTU | DIPEA (2.0) | DMF, DCM | ++ | Slightly less reactive than HATU; lower risk of side reactions. |
| EDC/HOBt | DIPEA (2.0) | DCM, DMF | + | Economical choice, but can be slower. HOBt is an explosive hazard when dry. |
| T3P | Pyridine (3.0) | EtOAc, DCM | ++ | Works well for sterically hindered couplings. Work-up can be more complex. |
Table 2: Optimization of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Recommended Starting Point |
| Base | DIPEA | Et₃N | NMM | DIPEA |
| Temperature | 0 °C | 25 °C (RT) | 40 °C | 25 °C (RT) |
| Time | 2 hours | 12 hours | 24 hours | Monitor until SM consumed (typically 4-12h) |
| Concentration | 0.5 M | 0.1 M | 0.05 M | 0.1 M |
Table 3: Recommended Solvents for Reaction and Purification
| Application | Primary Solvent | Co-Solvents / Modifiers |
| Reaction | DMF, NMP, DMAc | DCM, THF |
| Purification (Normal Phase) | Dichloromethane (DCM) | Methanol, Ethyl Acetate (B1210297), NH₄OH |
| Purification (Reverse Phase) | Water | Acetonitrile, Methanol, TFA, Formic Acid |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
To a dry vial, add the E3-Ligand-COOH (1.0 eq) and the coupling reagent (e.g., HATU, 1.2 eq).
-
Dissolve the solids in anhydrous DMF (to achieve a final concentration of 0.1 M).
-
Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes (pre-activation).
-
In a separate vial, dissolve the H₂N-PEG3-Warhead (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS (see Protocol 2).
-
Once the reaction is complete, quench by adding a small amount of water.
-
Dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by chromatography (see Protocol 3).
Protocol 2: Reaction Monitoring by LC-MS
-
Prepare a sample by taking a small aliquot (~5 µL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of acetonitrile or methanol.
-
Inject 1-5 µL of the diluted sample onto an LC-MS system equipped with a C18 column.
-
Run a fast gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid over 5 minutes).
-
Analyze the data by extracting the ion chromatograms for the starting materials' and the final product's calculated masses.
Protocol 3: Purification by Flash Chromatography
-
Adsorb the crude product onto a small amount of silica gel or Celite.
-
Load the adsorbed material onto a pre-equilibrated silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Collect fractions and analyze them by TLC or LC-MS.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 4. contractpharma.com [contractpharma.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Low yield in AUTAC synthesis with Amino-PEG3-2G degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Autophagy-Targeting Chimeras (AUTACs), with a specific focus on addressing low yields when using Amino-PEG3-2G degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is an AUTAC and how does it work?
An Autophagy-Targeting Chimera (AUTAC) is a heterobifunctional molecule designed to selectively degrade target proteins or organelles through the cellular autophagy pathway.[1] It consists of three key components: a "warhead" that binds to the protein of interest (POI), a "degrader tag" (in this case, a derivative of guanine) that recruits the autophagy machinery, and a "linker" (such as Amino-PEG3-2G) that connects the warhead and the degrader tag.[2][3]
The mechanism of action involves the AUTAC binding to the target protein and inducing its K63-linked polyubiquitination.[4] This polyubiquitin (B1169507) chain is then recognized by the autophagy receptor protein p62/SQSTM1, which facilitates the engulfment of the AUTAC-target complex into an autophagosome.[1][2][5] The autophagosome subsequently fuses with a lysosome, leading to the degradation of the target protein.[1][3]
Q2: What is this compound and what is its role in AUTAC synthesis?
This compound is a chemical tool used in the synthesis of AUTACs. It is a conjugate composed of a polyethylene (B3416737) glycol (PEG) linker with three ethylene (B1197577) glycol units (PEG3) and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag. The amine group on the PEG linker provides a reactive handle for conjugation to a ligand that targets a specific protein. The FBnG portion serves as the degrader tag that initiates the autophagy process.
Q3: What are the most common reasons for low yield in AUTAC synthesis?
Low yields in AUTAC synthesis are often due to challenges in the chemical coupling of the three components. Key factors include:
-
Inefficient Amide Bond Formation: The reaction coupling the amine of the this compound to a carboxylic acid on the target ligand can be incomplete.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and the presence of moisture can significantly impact the reaction efficiency.
-
Poor Quality of Reagents: Degradation of coupling reagents or impurities in the starting materials can lead to side reactions and reduced yield.
-
Steric Hindrance: The three-dimensional structures of the target ligand and the degrader may physically impede the coupling reaction.
-
Difficult Purification: The final AUTAC product may be difficult to separate from unreacted starting materials and byproducts, leading to losses during purification.
Troubleshooting Guide: Low Yield in AUTAC Synthesis
This guide provides a systematic approach to troubleshooting low yields in the synthesis of AUTACs using this compound.
Problem 1: Low Yield in the Amide Coupling Step
The formation of an amide bond between the amine of the this compound and a carboxylic acid on the target-binding ligand is a critical step.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Ineffective Coupling Reagent | Use fresh, high-quality coupling reagents such as HATU, HBTU, or EDC/NHS. Ensure they have been stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. Typically, a slight excess (1.1-1.5 equivalents) of the amine or carboxylic acid component that is more readily available can be used to drive the reaction to completion. |
| Suboptimal Base | Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). Ensure the base is pure and dry. The amount of base is also critical; typically 2-3 equivalents are used. |
| Presence of Water | All glassware should be oven-dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of moisture. |
| Low Reaction Temperature | While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for sluggish reactions. However, monitor for potential side reactions. |
| Inappropriate Solvent | Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used. If solubility is an issue, consider a different solvent system. |
Problem 2: Difficulty in Product Purification
The physicochemical properties of AUTACs can make their purification challenging.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Co-elution of Product and Byproducts | Optimize the purification method. High-performance liquid chromatography (HPLC) is often the method of choice for purifying AUTACs. Experiment with different solvent gradients and column types (e.g., reversed-phase C18).[6][7] |
| Product Degradation during Purification | If the AUTAC is unstable, perform purification at lower temperatures and minimize the time the sample is on the column. |
| Poor Solubility | The use of PEG linkers generally improves solubility. However, if the final AUTAC has poor solubility, consider adding a small amount of a co-solvent like DMSO to the purification buffers. |
Experimental Protocols
The following is a general, adapted protocol for the synthesis of an AUTAC via amide coupling. Note: This is a representative protocol and may require optimization for your specific target ligand.
Protocol: Amide Coupling for AUTAC Synthesis
Materials:
-
Target-binding ligand with a carboxylic acid functional group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon gas supply
-
Standard organic synthesis glassware (oven-dried)
Procedure:
-
Under an inert atmosphere, dissolve the target-binding ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC.
Characterization:
The final AUTAC product should be characterized to confirm its identity and purity using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]
Data Presentation
The following table provides illustrative data on how reaction conditions can impact the yield of an AUTAC synthesis. This data is for demonstration purposes and actual results may vary.
Table 1: Illustrative Yields of a Generic AUTAC Synthesis Under Various Conditions
| Entry | Coupling Reagent (eq) | Base (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | HATU (1.2) | DIPEA (3.0) | DMF | 25 | 16 | 65 |
| 2 | HBTU (1.2) | DIPEA (3.0) | DMF | 25 | 16 | 58 |
| 3 | EDC/NHS (1.2/1.2) | DIPEA (3.0) | DMF | 25 | 24 | 45 |
| 4 | HATU (1.5) | DIPEA (3.0) | DMF | 25 | 16 | 72 |
| 5 | HATU (1.2) | TEA (3.0) | DMF | 25 | 16 | 62 |
| 6 | HATU (1.2) | DIPEA (3.0) | NMP | 25 | 16 | 68 |
| 7 | HATU (1.2) | DIPEA (3.0) | DMF | 50 | 8 | 75 |
| 8 | HATU (1.2) | DIPEA (3.0) | DCM | 25 | 16 | 35 |
Visualizations
AUTAC Mechanism of Action
Caption: The signaling pathway of AUTAC-mediated protein degradation.
Experimental Workflow for AUTAC Synthesis
Caption: A typical experimental workflow for the synthesis and purification of an AUTAC.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in AUTAC synthesis.
References
- 1. Supramolecular artificial Nano-AUTACs enable tumor-specific metabolism protein degradation for synergistic immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P62 Links the Autophagy Pathway and the Ubiquitin–Proteasome System in Endothelial Cells during Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing potent LC3-targeting AUTAC tools for protein degradation with selective autophagy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Selective Adaptor p62 and Ubiquitin-Like Proteins in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Detection by HPLC and structural characterization by NMR and MS of a natural deuterium isotopologue of ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amino-PEG3-2G Degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG3-2G Degrader-1. This resource addresses potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule designed to selectively degrade a target protein of interest (POI) by hijacking the cell's native autophagy-lysosome pathway. Unlike PROTACs that utilize the ubiquitin-proteasome system, AUTACs are composed of a ligand that binds to the POI, a flexible linker (in this case, a PEG3 linker), and a degradation tag (e.g., a guanine (B1146940) derivative).[1] This tag induces K63-linked polyubiquitination of the POI-AUTAC complex.[2][3][4] The polyubiquitinated target is then recognized by autophagy receptors, such as SQSTM1/p62, leading to its sequestration into autophagosomes, which subsequently fuse with lysosomes for degradation.[1][4][5]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects with AUTACs like this compound can arise from several sources:
-
Target-Binding Ligand: The ligand for the protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.
-
Degradation Tag: The autophagy-inducing tag itself could have unforeseen biological activities or interactions.
-
Cellular State: The efficiency and specificity of the autophagy pathway can vary depending on cell type, passage number, and experimental conditions, potentially influencing off-target effects.[6]
Q3: How can I experimentally assess the off-target profile of this compound?
A3: A comprehensive evaluation of off-target effects typically involves a combination of techniques:
-
Global Proteomics: Mass spectrometry-based proteomics (e.g., using label-free quantification or isobaric labeling like TMT) is a powerful, unbiased method to identify and quantify changes across the entire proteome following treatment with the degrader. This can reveal the degradation of unintended proteins.
-
Targeted Proteomics: This method can be used for the precise and sensitive quantification of known or suspected off-target proteins.
-
Western Blotting: This is a standard method to validate the degradation of the intended target and any specific off-targets identified through proteomics.
-
Cellular Phenotyping Assays: Assessing cellular health and specific pathways can reveal functional consequences of potential off-target effects.
Q4: What are the essential experimental controls for studying off-target effects?
A4: To ensure the reliability of your off-target analysis, the following controls are crucial:
-
Vehicle Control: A control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Control: An analogue of the degrader that is structurally similar but cannot induce degradation (e.g., a molecule with a modification in the target-binding ligand or the degradation tag). This helps to distinguish between degradation-dependent and -independent effects.
-
Target-Binding Ligand Alone: Treating cells with only the POI ligand can help identify any pharmacological effects independent of protein degradation.
Troubleshooting Guides
Problem: Inconsistent or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Modify the degrader's physicochemical properties to improve cell uptake. Consider using cell lines with higher expression of relevant transporters if known. |
| Suboptimal Concentration | Perform a wide dose-response experiment to identify the optimal concentration range. High concentrations can lead to the "hook effect," where degradation is reduced.[6] |
| Cell Culture Conditions | Standardize cell culture conditions, including cell passage number, confluency, and media composition, as these can affect the autophagy system.[6] |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of the experiment. |
| Inefficient Autophagy Induction | Confirm the induction of autophagy by monitoring markers like LC3-II conversion via Western blot or imaging. |
Problem: Significant cytotoxicity is observed at effective concentrations.
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | The degradation of the intended target protein may be inherently toxic to the cells. Confirm this by using an alternative method to deplete the target (e.g., siRNA). |
| Off-Target Toxicity | An off-target protein that is critical for cell survival may be degraded. Perform global proteomics to identify unintended targets. |
| Compound-Specific Toxicity | The degrader molecule itself may have toxic effects independent of protein degradation. Compare the cytotoxicity with that of an inactive control molecule. |
Data Presentation
Hypothetical Quantitative Data
Table 1: Illustrative Global Proteomics Profile for this compound
This table presents a hypothetical summary of a global proteomics experiment in a relevant cell line treated with 1 µM of this compound for 24 hours.
| Protein | Gene | Fold Change vs. Vehicle | p-value | Classification |
| Target Protein X | TPX | -4.5 | <0.001 | On-Target |
| Off-Target Protein A | OTPA | -2.8 | <0.01 | Potential Off-Target |
| Off-Target Protein B | OTPB | -1.5 | 0.04 | Potential Off-Target |
| Housekeeping Protein 1 | HKP1 | -0.1 | 0.85 | Unaffected |
| Housekeeping Protein 2 | HKP2 | 0.05 | 0.92 | Unaffected |
Table 2: Illustrative Dose-Response of Target vs. Off-Target Degradation
This table shows hypothetical degradation percentages (DC50 values) for the target protein and a key off-target protein.
| Compound | DC50 (Target Protein X) | DC50 (Off-Target Protein A) | Selectivity Window (Off-Target/On-Target) |
| This compound | 50 nM | 500 nM | 10x |
Experimental Protocols
Global Proteomics Analysis of Off-Target Effects
Objective: To identify and quantify protein expression changes induced by this compound treatment in an unbiased manner.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the desired time. Include vehicle-treated and inactive control-treated cells as controls.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform in-solution digestion of proteins to peptides using an appropriate enzyme (e.g., trypsin).
-
-
Peptide Labeling (for isobaric labeling methods like TMT):
-
Label peptides from each condition with the respective isobaric tags according to the manufacturer's protocol.
-
Combine the labeled peptides into a single sample.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Conduct statistical analysis to identify proteins with significant changes in abundance between the treated and control groups.
-
Perform pathway analysis to understand the biological implications of the observed proteomic changes.
-
Visualizations
Caption: Mechanism of action for this compound (an AUTAC).
References
Technical Support Center: Amino-PEG3-2G Degrader-1 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and experimental challenges encountered with Amino-PEG3-2G degrader-1 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of your degrader conjugate. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For solid forms, storage at 4°C in a sealed container away from moisture is advised.[2]
Q2: I am observing inconsistent degradation of my target protein. What are the potential causes?
A2: Inconsistent degradation results can stem from several factors. One common cause is the instability of the degrader conjugate in the cell culture medium.[3] Additionally, variations in cell health, passage number, and confluency can impact the efficiency of the ubiquitin-proteasome system and target protein expression levels, leading to variability in degradation.[3]
Q3: My degrader conjugate is not showing any degradation of the target protein. What should I investigate first?
A3: A complete lack of degradation can be due to several reasons. A primary consideration for large molecules like degrader conjugates is poor cell permeability.[3][4] It is also essential to confirm that the degrader is engaging with both the target protein and the E3 ligase within the cell.[3] Another possibility is the degradation of the conjugate itself in the experimental medium before it can act.
Q4: What is the "hook effect" and how can it affect my results?
A4: The "hook effect" is a phenomenon where the extent of protein degradation decreases at high concentrations of the degrader.[3][5] This occurs because an excess of the degrader can lead to the formation of binary complexes (degrader-target or degrader-E3 ligase) instead of the productive ternary complex (target-degrader-E3 ligase) required for ubiquitination and subsequent degradation.[5][6] Performing a wide dose-response experiment is crucial to identify the optimal concentration for maximal degradation and to determine if the hook effect is occurring.[3]
Q5: How might the PEG linker in my this compound conjugate influence its stability?
A5: Polyethylene glycol (PEG) linkers are incorporated to improve solubility and pharmacokinetic properties. However, the chemical bonds within the linker, particularly ester bonds, can be susceptible to hydrolysis, leading to the cleavage of the conjugate and loss of activity.[7][8][9] The stability of the linker can be influenced by factors such as pH and the presence of certain enzymes in the experimental medium. The length and composition of the linker are also critical for the stable formation of the ternary complex.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Degradation Results
If you are observing variable or lower-than-expected degradation of your target protein, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent degradation results.
Issue 2: Complete Lack of Target Degradation
If your degrader conjugate is not inducing any degradation, consider the following diagnostic steps:
Caption: Diagnostic workflow for a complete lack of degradation.
Data Presentation
Table 1: Example Data for Assessing Conjugate Stability in Cell Culture Media
| Time (hours) | % Remaining in Medium A (pH 7.4) | % Remaining in Medium B (pH 6.8) |
| 0 | 100% | 100% |
| 2 | 95% | 85% |
| 6 | 80% | 60% |
| 12 | 65% | 40% |
| 24 | 40% | 15% |
Table 2: Example Data from a Dose-Response Experiment
| Conjugate Conc. (nM) | % Target Protein Remaining | Observation |
| 0.1 | 98% | No significant degradation |
| 1 | 85% | Degradation initiated |
| 10 | 50% | Moderate degradation |
| 100 | 15% | Maximal degradation (DCmax) |
| 1000 | 45% | Hook effect observed |
| 10000 | 70% | Significant hook effect |
Experimental Protocols
Protocol 1: Assessing Conjugate Stability in Cell Culture Media
Objective: To determine the stability of the this compound conjugate in the cell culture medium over the time course of the experiment.
Methodology:
-
Preparation:
-
Prepare a stock solution of the degrader conjugate in a suitable solvent (e.g., DMSO).
-
Spike the degrader conjugate into pre-warmed cell culture medium at the final working concentration.
-
-
Incubation:
-
Incubate the medium containing the conjugate at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 6, 12, 24 hours), collect an aliquot of the medium.
-
-
Sample Processing:
-
Immediately quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquot.
-
Centrifuge the samples to pellet any precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact degrader conjugate remaining at each time point.
-
Plot the percentage of remaining conjugate against time to determine its half-life in the medium.
-
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
Objective: To identify the optimal concentration range for target degradation and to assess for the presence of the "hook effect".
Methodology:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a consistent density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the degrader conjugate stock solution to cover a wide concentration range (e.g., from picomolar to high micromolar).
-
Treat the cells with the different concentrations of the conjugate. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a predetermined period sufficient to observe degradation (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
-
Analysis:
-
Analyze the protein lysates by Western blot or another quantitative protein analysis method (e.g., ELISA, targeted mass spectrometry) to determine the levels of the target protein.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Plot the percentage of remaining target protein against the logarithm of the degrader conjugate concentration to generate a dose-response curve.
-
Signaling Pathway and Mechanism
Caption: General mechanism of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. contractpharma.com [contractpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Amino-PEG3-2G Degrader-1
Welcome to the technical support center for Amino-PEG3-2G degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this degrader in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical tool used in the synthesis of Autophagy-Targeting Chimeras (AUTACs).[1] It is a conjugate molecule composed of a polyethylene (B3416737) glycol (PEG3) linker and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag.[1] This degrader is designed to be conjugated to a ligand that binds to a protein of interest (POI), thereby creating an AUTAC. The primary application of the resulting AUTAC is to induce the degradation of the target protein through the cellular autophagy-lysosome pathway.[2][3]
Q2: What is the mechanism of action for AUTACs synthesized using this compound?
A2: AUTACs synthesized with this compound function by hijacking the cell's natural autophagy process to eliminate a target protein. The FBnG tag is recognized by the cell's machinery, leading to the ubiquitination of the target protein.[] This ubiquitination acts as a signal for the protein to be engulfed by an autophagosome, which then fuses with a lysosome, leading to the degradation of the target protein.[3][]
Q3: What are the key considerations for designing an effective AUTAC using this compound?
A3: The design of an effective AUTAC requires careful consideration of the target-binding ligand (warhead) and the linker. The warhead must have sufficient affinity and selectivity for the protein of interest. The PEG3 linker in this compound provides a specific length and flexibility, which is crucial for the formation of a productive complex between the target protein and the autophagy machinery. The properties of the linker, such as its length and composition, can significantly impact the efficacy of the final AUTAC.
Q4: How do I handle and store this compound?
A4: this compound should be stored at -20°C for long-term storage. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common challenges that may be encountered during the synthesis and application of AUTACs using this compound.
Problem 1: Low or No Target Degradation
Possible Causes:
-
Poor Cell Permeability: The synthesized AUTAC may not efficiently cross the cell membrane to reach its intracellular target.
-
Suboptimal AUTAC Concentration: The concentration of the AUTAC may be too low to induce degradation or too high, leading to the "hook effect".[5]
-
Instability of the AUTAC: The AUTAC molecule may be unstable in the experimental conditions.
-
Inefficient Ternary Complex Formation: The linker length or conformation may not be optimal for the formation of a stable complex between the target protein and the autophagy machinery.
-
Cell Line Specific Effects: The expression levels of necessary autophagy-related proteins may vary between cell lines.
Troubleshooting Steps:
-
Optimize AUTAC Concentration: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to assess for a potential "hook effect".[5]
-
Assess Cell Permeability: If possible, perform a cell permeability assay, such as a PAMPA or Caco-2 assay, to determine if the AUTAC is entering the cells.[6][7]
-
Verify Target Engagement: Confirm that the warhead of your AUTAC is binding to the target protein within the cell using techniques like cellular thermal shift assay (CETSA) or co-immunoprecipitation.
-
Confirm Autophagy Induction: Use autophagy markers like LC3-II conversion by Western blot or imaging to confirm that the AUTAC is inducing an autophagic response.
-
Synthesize and Test Analogs: If suboptimal ternary complex formation is suspected, consider synthesizing AUTACs with different linker lengths or attachment points.
-
Control Experiments: Include a negative control, such as a version of the AUTAC with an inactive warhead or a scrambled linker, to ensure the observed degradation is specific.
Problem 2: "Hook Effect" Observed in Dose-Response Curve
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[5] This results in a bell-shaped dose-response curve.
Possible Cause:
-
At high concentrations, the AUTAC can form non-productive binary complexes with either the target protein or the autophagy machinery, preventing the formation of the productive ternary complex required for degradation.[5][8]
Troubleshooting Steps:
-
Extend Dose-Response Range: Use a wider range of concentrations, including lower concentrations, to accurately determine the optimal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]
-
Time-Course Experiment: Perform a time-course experiment at both the optimal concentration and a higher concentration where the hook effect is observed to understand the kinetics of degradation.
Problem 3: Solubility Issues with the Synthesized AUTAC
Possible Cause:
-
AUTACs are often large molecules with high molecular weights and lipophilicity, which can lead to poor aqueous solubility.[9]
Troubleshooting Steps:
-
Formulation Optimization: For in vivo studies, consider using formulation strategies to improve solubility, such as using co-solvents (e.g., DMSO, PEG300, Tween-80) in the vehicle.[10][11]
-
Linker Modification: In the design phase, incorporating more hydrophilic linkers can improve the solubility of the final AUTAC. The PEG3 linker in this compound contributes to its hydrophilicity.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which your AUTAC precipitates out of solution in your experimental buffer.[9]
Problem 4: Off-Target Effects
Possible Cause:
-
The warhead of the AUTAC may have affinity for other proteins besides the intended target.
-
The AUTAC may induce a general, non-selective autophagy response at high concentrations.
Troubleshooting Steps:
-
Proteomic Profiling: Use quantitative mass spectrometry-based proteomics to assess changes in the levels of other proteins in the cell upon treatment with your AUTAC.
-
Negative Controls: Use an inactive control AUTAC to distinguish between target-specific degradation and other cellular effects.
-
Selectivity Assays: If off-targets for the warhead are known, test for their degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₃FN₈O₄ | [1] |
| Molecular Weight | 528.58 g/mol | [1] |
| CAS Number | 2267315-06-8 | [1] |
| Solubility | ≥ 100 mg/mL in DMSO | [1] |
Table 2: Example Quantitative Data for an AUTAC Experiment
| Parameter | Description | Example Value |
| DC₅₀ | Concentration of the AUTAC that results in 50% degradation of the target protein. | 100 nM |
| Dₘₐₓ | Maximum percentage of target protein degradation achieved. | >90% |
| t₁/₂ of Degradation | Time required to achieve 50% of the maximal degradation. | 4 hours |
Note: These are example values and will vary depending on the specific AUTAC, target protein, and cell line used.
Experimental Protocols
Protocol 1: General Western Blot Protocol for Assessing Protein Degradation
This protocol outlines the general steps to quantify the degradation of a target protein in cells treated with an AUTAC synthesized from this compound.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of the AUTAC for the desired amount of time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. g. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin). h. Wash the membrane three times with TBST. i. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST.
5. Detection and Analysis: a. Add ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the target protein band intensity to the loading control.
Protocol 2: In Vivo Administration of AUTACs
This protocol provides a general guideline for the formulation and administration of AUTACs in a preclinical mouse model.
1. Formulation: a. Prepare a stock solution of the AUTAC in 100% DMSO. b. For a typical formulation, a co-solvent system is used. An example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] c. Add the components sequentially, ensuring the solution is clear at each step. The final formulation may be a clear solution or a fine suspension.
2. Administration: a. The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) will depend on the specific study design.[10][12] b. Dose animals with the formulated AUTAC at the desired concentration (e.g., mg/kg). c. A vehicle-only group should be included as a control.
3. Pharmacodynamic Analysis: a. At the desired time points post-dosing, collect tissues of interest. b. Process the tissues to extract proteins. c. Analyze the levels of the target protein by Western blot or other quantitative methods like mass spectrometry to assess degradation.
Mandatory Visualization
Caption: Mechanism of action for an AUTAC synthesized using this compound.
Caption: A typical experimental workflow for evaluating an AUTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. advnt.org [advnt.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino-PEG3-C2-Amine | TargetMol [targetmol.com]
- 12. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
How to improve the solubility of Amino-PEG3-2G degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Amino-PEG3-2G degrader-1 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a conjugate of a PEG Linker and a pyrazole-linked FBnG tag used for the induction of the ubiquitin-proteasome system (UPS).[1][2][3] It is a key component in the synthesis of Autophagy-Targeting Chimeras (AUTACs).[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H33FN8O | [1] |
| Molecular Weight | 528.58 | [1] |
| Known Solubility | ≥ 100 mg/mL in DMSO | [1] |
Q2: I am observing precipitation of this compound in my aqueous buffer. Why is this happening?
While this compound is highly soluble in organic solvents like DMSO, its aqueous solubility can be limited.[1] This is a common challenge with many bifunctional degraders and PROTACs, which are often large molecules with high lipophilicity.[4][5] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate out if its solubility limit in the final aqueous solution is exceeded.
Q3: What are the initial troubleshooting steps if I encounter solubility issues?
It is recommended to start with a systematic approach to characterize and formulate the compound. This involves preparing a fresh, high-quality DMSO stock solution and then exploring various solvent systems and formulation strategies.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Table 2: Troubleshooting Strategies for Improving Solubility
| Strategy | Recommendation | Considerations |
| Co-solvents | Incorporate a co-solvent in your final aqueous buffer. | Start with low percentages (e.g., 1-5%) and gradually increase. Common co-solvents include PEG 400, ethanol, and propylene (B89431) glycol.[6] The final co-solvent concentration should be compatible with your experimental system. |
| pH Adjustment | Adjust the pH of the aqueous buffer. | The solubility of compounds with ionizable groups can be significantly affected by pH.[7][8] Systematically test a range of pH values to identify the optimal condition for solubility. |
| Use of Surfactants | Add a small amount of a biocompatible surfactant. | Surfactants like Poloxamer 188 or Tween® 80 can help to keep hydrophobic compounds in solution.[5] Test a range of concentrations to find the lowest effective concentration that does not interfere with your assay. |
| Formulation | Prepare an amorphous solid dispersion (ASD) or a nanoformulation. | These are advanced techniques that can significantly enhance aqueous solubility and bioavailability.[5] ASDs involve dispersing the compound in a polymer matrix, while nanoformulations encapsulate the compound in nanoparticles.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Material : this compound, high-purity dimethyl sulfoxide (B87167) (DMSO).
-
Procedure :
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add a precise volume of fresh, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 100 mg/mL).[1]
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
Protocol 2: Screening for Optimal Co-solvent Concentration
-
Materials : this compound stock solution (in DMSO), aqueous buffer (e.g., PBS), co-solvents (e.g., PEG 400, ethanol).
-
Procedure :
-
Prepare a series of aqueous buffers containing varying concentrations of the chosen co-solvent (e.g., 0%, 1%, 2.5%, 5%, 10% v/v).
-
Add a small, fixed volume of the this compound DMSO stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Vortex each solution immediately after adding the stock.
-
Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
(Optional) Quantify the amount of soluble compound using techniques like HPLC.
-
Visual Guides
Below are diagrams illustrating key workflows and concepts for addressing solubility issues.
References
Optimizing Linker Length of Amino-PEG3-2G Degrader-1: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of degraders synthesized using building blocks like Amino-PEG3-2G degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a degrader molecule?
The linker in a heterobifunctional degrader, such as a PROTAC (Proteolysis Targeting Chimera) or an AUTAC (Autophagy-Targeting Chimera), is a crucial component that connects the target protein-binding ligand to the E3 ubiquitin ligase or autophagy-recruiting moiety.[1] The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between the target protein, the degrader, and the cellular degradation machinery.[2][3] An optimal linker facilitates the proper spatial orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[2][]
Q2: Why is the linker length of a PEG-based degrader like one made from this compound so critical?
The length of the polyethylene (B3416737) glycol (PEG) linker is a key determinant of a degrader's efficacy.[2]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][3]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[2][3] This can result in reduced degradation efficiency.
Therefore, fine-tuning the linker length is a critical optimization step in degrader design.[2]
Q3: What are common starting points for PEG linker length in degrader design?
While the optimal linker length is target-dependent and must be determined empirically, many successful degraders utilize linkers of varying lengths.[1] For PEG linkers, it is common to synthesize a library of degraders with different numbers of PEG units. A typical starting point could be a range of 2 to 8 PEG units, which can be systematically extended or shortened based on initial degradation results. The "Amino-PEG3" component of "this compound" indicates a three-unit PEG chain, providing a specific starting point for further optimization.
Q4: How does linker composition, aside from length, impact degrader performance?
Linker composition significantly influences a degrader's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][5]
-
Hydrophilicity: PEG linkers, being hydrophilic, can improve the solubility of the degrader molecule.[6]
-
Rigidity: Introducing rigid elements like piperazine (B1678402) or triazole rings can reduce the conformational flexibility of the linker, which may lead to a more stable ternary complex.[1]
-
Flexibility: Highly flexible linkers, such as long alkyl chains, can sometimes be entropically unfavorable for stable ternary complex formation.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of your degrader's linker length.
Problem 1: My degrader binds to the target protein and the E3 ligase in binary assays, but I don't see any protein degradation.
-
Possible Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[2] The spatial orientation required for ubiquitination is highly specific.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of degraders with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5, etc.) to identify the optimal length. Even a single PEG unit difference can significantly impact degradation.[1]
-
Assess Ternary Complex Formation: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[2] This can provide insight into whether the linker is promoting or hindering complex formation.
-
Perform In-Cell Ubiquitination Assays: This experiment can determine if the target protein is being ubiquitinated in the presence of the degrader. A lack of ubiquitination, despite ternary complex formation, may indicate an unproductive complex geometry.[7]
-
Problem 2: I observe a "hook effect" with my degrader, where degradation decreases at higher concentrations.
-
Possible Cause: Formation of Non-productive Binary Complexes. At high concentrations, the degrader can form separate binary complexes with the target protein and the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[7][8] This is a common phenomenon with PROTACs and other bifunctional degraders.[7]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test a broad range of degrader concentrations to fully characterize the dose-response relationship and identify the optimal concentration for maximal degradation.[7]
-
Enhance Ternary Complex Cooperativity: A linker that promotes positive cooperativity in ternary complex formation can help to stabilize the ternary complex over the binary ones, potentially mitigating the hook effect.[7] This can sometimes be achieved by altering linker rigidity or composition.
-
Lower the Concentration: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[7]
-
Problem 3: My degrader has poor solubility or cell permeability.
-
Possible Cause: Unfavorable Physicochemical Properties. Degraders are often large molecules that can have difficulty crossing the cell membrane.[7] The overall properties of the molecule, influenced by the linker, play a significant role.
-
Troubleshooting Steps:
-
Modify Linker Composition: The inherent hydrophilicity of a PEG linker can improve solubility.[6] Balancing the hydrophilicity and hydrophobicity of the linker is key.
-
Assess Cell Permeability: Utilize cellular uptake assays to determine if the degrader is reaching its intracellular target in sufficient concentrations.[2]
-
Consider Prodrug Strategies: Masking polar groups on the degrader can sometimes improve cell permeability.[7]
-
Data Presentation
Table 1: Illustrative Data on the Impact of PEG Linker Length on BRD4 Degradation
| Degrader | Linker Composition | Linker Length (n PEG units) | DC50 (nM) | Dmax (%) |
| Compound A | Amino-PEG-Alkyl | 2 | 150 | 75 |
| Compound B | Amino-PEG-Alkyl | 3 | 25 | >95 |
| Compound C | Amino-PEG-Alkyl | 4 | 80 | 85 |
| Compound D | Amino-PEG-Alkyl | 5 | 200 | 60 |
This table presents hypothetical data to illustrate the critical impact of linker length on degrader potency (DC50) and maximal degradation (Dmax). The optimal linker length in this example is 3 PEG units.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[3]
-
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a range of degrader concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.[2]
-
Protocol:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[3]
-
Binary Interaction Analysis: Flow a solution of the degrader over the chip surface at various concentrations to measure the kinetics of the binary interaction.[3]
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the degrader and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[2][3]
-
3. In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in cells upon treatment with the degrader.[2]
-
Protocol:
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[2]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[2]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein, separate by SDS-PAGE, and blot for ubiquitin or a ubiquitin tag (e.g., HA-tag if using HA-tagged ubiquitin). An increase in the ubiquitin signal in the degrader-treated sample indicates target ubiquitination.
-
Visualizations
Caption: Mechanism of action for a PROTAC degrader.
Caption: Experimental workflow for linker length optimization.
Caption: Logical flow for troubleshooting lack of degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validation of Hypothetical Degrader-A (HD-A): A Comparative Analysis
This guide provides a comparative analysis of the in-vitro efficacy of Hypothetical Degrader-A (HD-A), a novel proteolysis-targeting chimera (PROTAC), against a known alternative, Alternative Degrader-B (AD-B). HD-A is synthesized using the Amino-PEG3-2G degrader-1 building block, which conjugates a pyrazole-linked tag for the ubiquitin-proteasome system with a warhead targeting the hypothetical protein of interest, Target Protein X (TPX).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the validation of novel protein degraders.
Mechanism of Action
HD-A is designed to induce the degradation of TPX by hijacking the body's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to TPX and an E3 ubiquitin ligase. This proximity induces the ubiquitination of TPX, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of HD-A to induce the degradation of multiple TPX molecules.
Caption: Mechanism of action for Hypothetical Degrader-A (HD-A).
Comparative Performance Data
The following tables summarize the in-vitro performance of HD-A in comparison to AD-B in MCF-7 cell lines.
Table 1: Dose-Response Characteristics
| Degrader | Target Protein | DC50 (nM) | Dmax (%) |
| HD-A | TPX | 50 | 95 |
| AD-B | TPX | 150 | 85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Time-Course of Degradation at 100 nM
| Time (hours) | HD-A (% TPX remaining) | AD-B (% TPX remaining) |
| 0 | 100 | 100 |
| 2 | 60 | 85 |
| 4 | 35 | 70 |
| 8 | 15 | 50 |
| 16 | 5 | 30 |
| 24 | <5 | 20 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a degrader.
Caption: Workflow for Western Blotting analysis.
-
Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of HD-A or AD-B for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TPX overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Chemiluminescent Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the TPX signal to the loading control.
In-Vitro Ubiquitination Assay
This assay confirms that the degrader-induced protein loss is due to ubiquitination.
Caption: Workflow for in-vitro Ubiquitination Assay.
-
Cell Treatment: Treat MCF-7 cells with HD-A or AD-B in the presence of the proteasome inhibitor MG132 for 4-6 hours. MG132 prevents the degradation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve ubiquitinated proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for TPX overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Western Blot: Perform a western blot on the eluted samples using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear in the degrader-treated samples indicates polyubiquitination of TPX.
Comparative Logic
The selection of a degrader for further development depends on a multi-faceted evaluation of its performance characteristics.
Caption: Logic for comparing HD-A and AD-B.
Based on the presented data, HD-A demonstrates superior potency, efficacy, and faster degradation kinetics compared to AD-B, making it a more promising candidate for further investigation.
References
A Comparative Guide to Amino-PEG3-2G Degrader-1 and Other AUTAC Components for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative TPD strategies, Autophagy-Targeting Chimeras (AUTACs) have garnered significant interest. AUTACs are bifunctional molecules that hijack the cellular autophagy pathway to selectively degrade target proteins and even organelles. An AUTAC molecule is typically composed of three key components: a target-binding ligand, a linker, and a degradation tag.
This guide provides a comparative overview of Amino-PEG3-2G degrader-1, a commercially available linker-degradation tag conjugate, and other components used in the synthesis of AUTACs. We will delve into the principles of AUTAC design, present available performance data for different AUTAC molecules, and provide detailed experimental protocols for their evaluation.
The Core Components of an AUTAC
An AUTAC's efficacy is determined by the interplay of its three constituent parts:
-
Target-Binding Ligand (Warhead): This component provides specificity by binding to the protein of interest (POI). The choice of the warhead is crucial for selective degradation.
-
Degradation Tag: This moiety initiates the autophagic process. Guanine (B1146940) derivatives, such as p-fluorobenzyl guanine (FBnG), are commonly used tags that mimic S-guanylation, a post-translational modification that can trigger K63-linked polyubiquitination, a signal for selective autophagy.[1]
-
Linker: The linker connects the warhead and the degradation tag. Its length, composition, and flexibility are critical for the proper folding of the AUTAC and the formation of a productive complex between the target protein and the autophagy machinery.
This compound is a pre-functionalized molecule that combines a polyethylene (B3416737) glycol (PEG) linker (PEG3) with a second-generation guanine-based degradation tag (2G). This provides a convenient building block for the synthesis of AUTACs, requiring only the conjugation of a suitable target-binding ligand.
Comparative Analysis of AUTAC Components
The choice of linker, in particular, can significantly influence an AUTAC's properties:
-
PEG Linkers: Polyethylene glycol (PEG) linkers, such as the one in this compound, are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting AUTAC. The length of the PEG chain is a critical parameter that needs to be optimized for each target, as it affects the spatial orientation of the warhead and the degradation tag.[2][3]
-
Alkyl Chains: Simple alkyl chains offer a more rigid and hydrophobic alternative to PEG linkers. The optimal length of an alkyl linker is also target-dependent and requires empirical determination.
-
Rigid Linkers: Linkers containing cyclic structures (e.g., piperazine, piperidine) can provide conformational constraint, which may pre-organize the AUTAC into a more active conformation, potentially leading to enhanced degradation potency.
The degradation tag is another key determinant of AUTAC efficiency. While FBnG is a commonly used tag, other moieties, such as those based on 8-nitro-cGMP, have also been explored to recruit the autophagy machinery.[4]
Quantitative Performance of Exemplary AUTACs
The following table summarizes the performance of several published AUTAC molecules. It is important to note that these AUTACs target different proteins and utilize different warheads and linkers, and therefore the data is not directly comparable for the purpose of evaluating specific linkers. However, it provides a reference for the typical degradation efficiency (DC50 and Dmax values) achieved with this technology.
| AUTAC Name | Target Protein | Warhead | Linker Type (if specified) | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| AUTAC-1 | MetAP2 | Fumagillol | Not Specified | HeLa | 1-100 | Significant degradation | Not Specified |
| AUTAC-2 | FKBP12 | SLF | Not Specified | HeLa | ~10 | Significant degradation | Not Specified |
| SHP2-AUTAC | SHP2 | SHP2 Ligand | Not Specified | HeLa | 3.22 | >90 | Not Specified |
| BRD4-AUTAC | BRD4 | JQ1 | Not Specified | HeLa | Not Specified | Significant degradation | Not Specified |
| Mito-AUTAC | Mitochondria | TSPO Ligand | PEG | HeLa | Not Specified | Significant mitophagy | [1] |
DC50: The concentration of the degrader required to achieve 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Signaling Pathways and Experimental Workflows
AUTAC Mechanism of Action
AUTACs mediate protein degradation through the selective autophagy pathway. The process can be summarized as follows:
-
The AUTAC, composed of a warhead, linker, and degradation tag, enters the cell.
-
The warhead binds to the target protein of interest (POI).
-
The degradation tag (e.g., FBnG) mimics S-guanylation of the POI.
-
This mimicry leads to K63-linked polyubiquitination of the POI.
-
The polyubiquitinated POI is recognized by autophagy receptors, such as p62/SQSTM1.
-
The receptor-POI complex is sequestered into a forming autophagosome.
-
The autophagosome fuses with a lysosome to form an autolysosome.
-
The lysosomal hydrolases degrade the contents of the autolysosome, including the POI.
Caption: AUTAC Mechanism of Action.
Experimental Workflow for AUTAC Evaluation
A systematic workflow is essential to characterize and compare the performance of different AUTACs. This typically involves a series of in vitro experiments to confirm target engagement, degradation, and the mechanism of action.
Caption: Experimental Workflow for AUTAC Evaluation.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following AUTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
AUTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates. The following day, treat the cells with a serial dilution of the AUTAC compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Generate dose-response curves to determine the DC50 and Dmax values.
Autophagy Flux Assay
This assay is crucial to confirm that the observed protein degradation is indeed mediated by the autophagy pathway. One common method involves monitoring the levels of LC3-II, a protein associated with autophagosome membranes, in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cultured cells
-
AUTAC compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Reagents and equipment for Western blotting (as described above)
-
Primary antibody against LC3
Procedure:
-
Cell Treatment: Treat cells with the AUTAC compound in the presence or absence of a lysosomal inhibitor for a specified time. Include control groups with vehicle and the lysosomal inhibitor alone.
-
Western Blot Analysis: Perform Western blot analysis as described above, using a primary antibody that detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Data Analysis: An increase in the amount of LC3-II in the presence of the AUTAC and the lysosomal inhibitor, compared to the AUTAC alone, indicates an increase in autophagic flux. This confirms that the AUTAC is enhancing the delivery of autophagosomes to the lysosome for degradation.
Immunofluorescence Microscopy for Protein Localization
This technique allows for the visualization of the subcellular localization of the target protein and autophagosomes, providing further evidence for AUTAC-mediated degradation via autophagy.
Materials:
-
Cultured cells grown on coverslips
-
AUTAC compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies against the target protein and an autophagosome marker (e.g., LC3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the AUTAC compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Blocking and Staining: Block non-specific binding sites with blocking buffer. Incubate the cells with primary antibodies against the target protein and LC3. After washing, incubate with the corresponding fluorophore-conjugated secondary antibodies.
-
Mounting and Imaging: Stain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Data Analysis: Analyze the images for co-localization between the target protein and LC3 puncta (autophagosomes). An increase in co-localization upon AUTAC treatment supports the sequestration of the target protein into autophagosomes.
Conclusion
This compound represents a valuable tool for the construction of AUTACs, offering a convenient starting point for researchers exploring this exciting area of targeted protein degradation. While direct comparative data for this specific component is limited, the principles of AUTAC design and the experimental protocols outlined in this guide provide a solid framework for the rational design and evaluation of novel AUTAC molecules. The optimal AUTAC for any given target will likely require empirical optimization of all three components: the warhead, the linker, and the degradation tag. By systematically applying the described methodologies, researchers can effectively compare the performance of different AUTACs and advance the development of this promising therapeutic modality.
References
In Vivo Efficacy of Autophagy-Targeting Chimeras: A Comparative Analysis of GPX4-AUTAC
For researchers, scientists, and drug development professionals, the selective degradation of target proteins presents a powerful therapeutic strategy. Autophagy-targeting chimeras (AUTACs) have emerged as a promising modality to eliminate pathogenic proteins by hijacking the cellular autophagy-lysosome pathway. This guide provides a comparative overview of the in vivo efficacy of a notable AUTAC, GPX4-AUTAC, against other protein degradation technologies targeting Glutathione Peroxidase 4 (GPX4), supported by available experimental data.
The core of AUTAC technology lies in its bifunctional nature: one end of the molecule binds to the protein of interest, while the other engages components of the autophagy machinery, leading to the engulfment of the target protein into an autophagosome and its subsequent degradation upon fusion with a lysosome. The linker connecting these two ends, such as Amino-PEG3-2G, is a critical component that influences the efficacy and pharmacokinetic properties of the degrader.
Mechanism of Action: AUTAC-Mediated Protein Degradation
AUTACs facilitate the degradation of a target protein through a series of orchestrated steps within the cell. This process begins with the AUTAC molecule simultaneously binding to the target protein and an autophagy-related protein. This proximity induces the formation of an autophagosome around the target protein, which then fuses with a lysosome, leading to the degradation of the target protein by lysosomal hydrolases.
In Vivo Efficacy of GPX4-AUTAC in a Xenograft Mouse Model
GPX4-AUTAC is a selective degrader of Glutathione Peroxidase 4 (GPX4), an enzyme that plays a critical role in preventing ferroptosis, a form of iron-dependent cell death. Overexpression of GPX4 is implicated in cancer cell survival, making it an attractive therapeutic target.
Recent studies have demonstrated the in vivo efficacy of GPX4-AUTAC in a breast cancer model.[1][2][3]
Table 1: In Vivo Efficacy of GPX4-AUTAC
| Parameter | Details |
| Animal Model | Female BALB/c nude mice (4-6 weeks old) with MDA-MB-231 tumor xenografts.[1] |
| Treatment | GPX4-AUTAC (10-20 mg/kg) combined with Sulfasalazine (100 mg/kg).[1] |
| Administration | Intraperitoneal (i.p.) injection, daily for 10-12 days.[1] |
| Outcome | Strong tumor suppressive activity.[1] |
| Mechanism | Induction of ferroptosis and selective degradation of GPX4 in tumor tissues.[1] |
| Toxicity | No measurable toxicity was observed.[1] |
Comparison with Other GPX4-Targeting Degraders
While GPX4-AUTAC utilizes the autophagy-lysosome pathway, other technologies like Proteolysis-Targeting Chimeras (PROTACs) degrade target proteins via the ubiquitin-proteasome system. Several GPX4-targeting PROTACs have been developed and evaluated.
Table 2: Comparison of GPX4 Degraders
| Degrader Type | Compound Example | Mechanism of Action | In Vivo Efficacy Summary |
| AUTAC | GPX4-AUTAC | Autophagy-lysosome pathway | Demonstrated tumor suppression in a xenograft model with no reported toxicity.[1] |
| PROTAC | Not specified in snippets | Ubiquitin-proteasome system | In vivo data for a specific GPX4-PROTAC is not detailed in the provided search results. |
| Inhibitor | RSL3, ML210 | Covalent inhibition of GPX4 | These are valuable tool compounds but often have poor pharmacokinetic properties precluding systemic in vivo use. |
Experimental Protocols
In Vivo Xenograft Study for GPX4-AUTAC
A detailed experimental protocol for the in vivo evaluation of GPX4-AUTAC is crucial for reproducibility and comparison.
1. Animal Model:
-
Female BALB/c nude mice, 4-6 weeks of age, are used.
-
MDA-MB-231 human breast cancer cells (5 x 10^6 cells per mouse) are injected subcutaneously into the right flank.[1]
-
Tumor growth is monitored regularly.
2. Treatment Protocol:
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of GPX4-AUTAC (10-20 mg/kg) and Sulfasalazine (100 mg/kg).[1]
-
The control group receives a vehicle control.
-
Treatment is continued for 10-12 consecutive days.[1]
3. Efficacy Assessment:
-
Tumor volume and body weight are measured at regular intervals.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blotting for GPX4 levels, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
GPX4-AUTAC represents a promising therapeutic agent that effectively induces tumor suppression in a preclinical breast cancer model by promoting the autophagic degradation of GPX4. Its ability to selectively target tumor tissue and the lack of observable toxicity highlight the potential of the AUTAC platform. Further comparative studies with quantitative data on tumor growth inhibition against other GPX4-targeting modalities, such as PROTACs, will be crucial to fully elucidate the most effective protein degradation strategy for this important cancer target. The detailed experimental protocols provided herein serve as a foundation for such future investigations.
References
Specificity of Amino-PEG3-2G Degrader-1 Based AUTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed the emergence of several innovative technologies aimed at eliminating disease-causing proteins. Among these, Autophagy-Targeting Chimeras (AUTACs) represent a promising strategy that harnesses the cellular autophagy pathway. This guide provides a comparative analysis of the specificity of AUTACs synthesized using Amino-PEG3-2G degrader-1, contrasting their performance with other prominent degrader technologies. We present available experimental data, detailed protocols for specificity assessment, and visual workflows to facilitate a comprehensive understanding.
Executive Summary
This compound is a key chemical component used in the synthesis of AUTACs. These bifunctional molecules induce the degradation of target proteins through the autophagy-lysosome pathway, a mechanism distinct from the more extensively studied Proteolysis-Targeting Chimeras (PROTACs) that primarily utilize the ubiquitin-proteasome system. The specificity of a degrader is paramount, determining its therapeutic window and potential off-target effects. This guide explores the molecular basis for AUTAC specificity and provides the methodologies required to empirically validate it.
Comparison of Major Protein Degrader Technologies
The selection of a degrader technology depends on the target protein's characteristics, subcellular localization, and the desired therapeutic outcome. Here, we compare AUTACs with other leading platforms.
| Feature | AUTACs (Autophagy-Targeting Chimeras) | PROTACs (Proteolysis-Targeting Chimeras) | ATTECs (Autophagosome-Tethering Compounds) | LYTACs (Lysosome-Targeting Chimeras) |
| Degradation Pathway | Autophagy-Lysosome Pathway | Ubiquitin-Proteasome System | Autophagy-Lysosome Pathway | Endosome-Lysosome Pathway |
| Mechanism of Action | Induces K63-linked polyubiquitination of the target protein, which is recognized by autophagy receptors (e.g., p62) for autophagosomal engulfment.[1] | Recruits an E3 ubiquitin ligase to the target protein, leading to K48-linked polyubiquitination and subsequent recognition and degradation by the proteasome. | Directly tethers the target protein to the autophagosome protein LC3, bypassing the need for ubiquitination.[2][3] | Utilizes a ligand for a cell-surface receptor to traffic extracellular and membrane-bound proteins to the lysosome for degradation.[4] |
| This compound | A chemical moiety containing a guanine (B1146940) derivative (degradation tag) and a PEG linker, used for the synthesis of AUTACs.[5][6] | Not applicable. | Not applicable. | Not applicable. |
| Target Scope | Cytosolic proteins, protein aggregates, and even entire organelles like damaged mitochondria.[7][8] | Primarily soluble intracellular proteins. | Intracellular proteins.[2] | Extracellular and membrane-bound proteins.[4] |
| Known On-Target Degradation (Example) | AUTAC2, at a concentration of 10 μM, results in significant degradation of FKBP12 in HeLa cells.[1] | Various PROTACs have shown potent degradation of targets like BRD4 with picomolar to nanomolar DC50 values.[9] | ATTECs have been developed to target mutant huntingtin protein. | LYTACs have been shown to degrade proteins like EGFR and ApoE4.[3] |
| Potential for Off-Target Effects | The mechanism is still under investigation, but potential off-targets could arise from non-specific S-guanylation or engagement of the autophagy machinery. | Off-target effects can occur due to the promiscuity of the target-binding ligand or the E3 ligase ligand, leading to the degradation of unintended proteins.[7] | Off-target effects could result from non-specific binding to LC3 or other proteins. | Off-target degradation may occur if the cell-surface receptor is expressed on non-target cells or if the antibody portion of the LYTAC has cross-reactivity. |
Experimental Protocols for Specificity Assessment
Rigorous evaluation of a degrader's specificity is crucial. The following protocols provide a framework for assessing the on-target efficacy and off-target profile of this compound based AUTACs.
Western Blotting for On-Target Degradation and Autophagy Induction
This is a primary assay to confirm the degradation of the target protein and to monitor the induction of autophagy.
Objective: To quantify the reduction in the target protein levels and to assess the activation of the autophagy pathway by monitoring LC3-I to LC3-II conversion.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the AUTAC for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., rapamycin (B549165) or starvation). To assess autophagic flux, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine should be used in parallel for the last 2-4 hours of treatment.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. For LC3 analysis, a higher percentage gel (e.g., 15%) or a gradient gel is recommended to resolve LC3-I and LC3-II bands.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, LC3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Analyze the ratio of LC3-II to LC3-I or the accumulation of LC3-II in the presence of a lysosomal inhibitor to assess autophagic flux.[1][12]
-
Quantitative Proteomics for Global Off-Target Analysis
This unbiased approach provides a comprehensive view of the degrader's specificity across the entire proteome.
Objective: To identify and quantify unintended protein degradation induced by the AUTAC.
Protocol (SILAC-based):
-
SILAC Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine) for at least five cell divisions to ensure complete incorporation.[13][14]
-
Cell Treatment: Treat the "heavy" labeled cells with the AUTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50). Treat the "light" labeled cells with the vehicle control.
-
Cell Lysis and Protein Mixing: Lyse both cell populations and combine equal amounts of protein from the "heavy" and "light" lysates.[8]
-
Protein Digestion and Fractionation: Digest the combined protein mixture into peptides using trypsin. Peptides can be fractionated using techniques like strong cation exchange chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the heavy/light ratios.[15]
-
Proteins with a significantly decreased heavy/light ratio are considered potential off-targets of the AUTAC.
-
Validate potential off-targets using targeted methods like Western Blotting or Parallel Reaction Monitoring (PRM).
-
NanoBRET™ Target Engagement Assay
This live-cell assay can be adapted to measure the binding of the AUTAC to its intended target and potentially to off-targets, providing insights into target engagement and selectivity.
Objective: To quantify the engagement of the AUTAC with its target protein in living cells.
Protocol:
-
Vector Construction: Create expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and a HaloTag® (the energy acceptor for a fluorescent ligand).
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target fusion vector and a control vector.
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the HaloTag® ligand, which will bind to the HaloTag®-fused protein (if used as a tracer) or a fluorescently labeled tracer that binds to the target protein.
-
Add varying concentrations of the unlabeled AUTAC.
-
-
Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
A decrease in the BRET signal upon addition of the AUTAC indicates displacement of the fluorescent tracer and engagement of the AUTAC with the target protein.
-
Determine the IC50 value, which represents the concentration of the AUTAC required to displace 50% of the tracer.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 3. Mitochondria as new therapeutic targets for eradicating cancer stem cells: Quantitative proteomics and functional validation via MCT1/2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Performance Showdown: Amino-PEG3-2G Degrader-1 in Autophagy-Targeting Chimeras
For researchers navigating the rapidly evolving landscape of targeted protein degradation, the choice of chemical tools is paramount. This guide provides a comparative performance evaluation of AUTACs (Autophagy-Targeting Chimeras) synthesized using the Amino-PEG3-2G degrader-1 building block, placing its capabilities in context with alternative degradation technologies.
This compound is a key component for constructing AUTACs, a class of molecules designed to hijack the cell's autophagy machinery to eliminate specific proteins. It functions as a conjugate, providing a flexible polyethylene (B3416737) glycol (PEG) linker and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag. This FBnG tag is crucial for inducing K63-linked polyubiquitination of the target protein, a signal that marks it for recognition by the autophagy receptor p62 and subsequent degradation via the lysosome.
Performance of GPX4-AUTAC: A Case Study
To illustrate the performance of a degrader utilizing the core components of this compound, we examine GPX4-AUTAC. This AUTAC is designed to target Glutathione Peroxidase 4 (GPX4), an enzyme implicated in ferroptosis and a therapeutic target in cancer. GPX4-AUTAC is synthesized using an FBnG degradation tag and a PEG linker, consistent with the structure of this compound, conjugated to a GPX4 inhibitor (ML162-yne).
GPX4-AUTAC has demonstrated potent and selective degradation of GPX4 in various cancer cell lines, including breast, ovarian, and lung cancer, as well as in patient-derived organoids.[1] Treatment with GPX4-AUTAC leads to a significant, dose- and time-dependent reduction in GPX4 protein levels, which in turn induces ferroptosis and exhibits strong anti-cancer activity both in vitro and in in vivo xenograft models.[1][2][3]
While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for GPX4-AUTAC are not yet publicly available in the reviewed literature, its pronounced biological effects underscore the efficacy of the AUTAC platform built with these components.
Comparative Analysis with Alternative Degraders
To provide a comprehensive picture, the performance of AUTACs can be compared against other degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system.
| Degrader Name | Degrader Type | Target Protein | Performance Metrics | Reference |
| GPX4-AUTAC | AUTAC | GPX4 | Significantly reduces GPX4 protein levels in a dose- and time-dependent manner. Potent anti-cancer activity in vitro and in vivo. | [1] |
| GDCNF-11 | HIM-PROTAC | GPX4 | DC50: 0.08 µM (in HT-1080 cells) | [4] |
| AUTAC1 | AUTAC | MetAP2 | Silences endogenous MetAP2 in HeLa cells (1-100 µM, 24h) | MedChemExpress Data |
| AUTAC2 | AUTAC | FKBP12 | Silences endogenous FKBP12 in HeLa cells (1-100 µM, 24h) | MedChemExpress Data |
| BRD4 Degrader-5 | PROTAC | BRD4 | Potent degradation of BRD4 in breast cancer cell lines. | MedChemExpress Data |
This table highlights that both AUTAC and PROTAC platforms can effectively degrade intracellular proteins. The choice between them may depend on the specific target protein, its subcellular localization, and the desired biological outcome. For instance, AUTACs offer a distinct advantage for degrading protein aggregates and even entire organelles, which are not amenable to proteasomal degradation.[5][6]
Mechanism of Action: The AUTAC Signaling Pathway
The mechanism of action for an AUTAC synthesized with this compound involves several key steps that ultimately lead to the lysosomal degradation of the target protein.
Caption: AUTAC-mediated protein degradation pathway.
Experimental Workflow for Performance Evaluation
Evaluating the performance of an AUTAC involves a series of experiments to confirm target engagement, degradation, and the underlying mechanism.
Caption: Experimental workflow for assessing AUTAC performance.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following AUTAC treatment.
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the AUTAC (e.g., 0.1 to 100 µM) for various time points (e.g., 12, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the AUTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation for Target-p62 Interaction
This protocol is to confirm the interaction between the ubiquitinated target protein and the autophagy receptor p62.
-
Cell Treatment and Lysis:
-
Treat cells with the AUTAC at a concentration known to induce degradation.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the target protein or p62 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting, probing for the presence of both the target protein and p62.
-
Protocol 3: Global Proteomics for Off-Target Analysis
This protocol uses mass spectrometry to assess the selectivity of the AUTAC.
-
Sample Preparation:
-
Treat cells with the AUTAC at a specific concentration and a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Proteins that show a significant and dose-dependent decrease in abundance in the AUTAC-treated samples are potential off-targets. These can be further validated by Western blotting.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GPX4-AUTAC induces ferroptosis in breast cancer by promoting the selective autophagic degradation of GPX4 mediated by TRAF6-p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Amino-PEG3-2G Degrader-1 Studies: A Comparative Guide
For Immediate Release
A Comprehensive Guide to Control Experiments for Studies Involving Amino-PEG3-2G Degrader-1-based Autophagy-Targeting Chimeras (AUTACs)
Researchers, scientists, and drug development professionals now have access to a detailed comparison guide on the essential control experiments for studies utilizing this compound, a key building block for the synthesis of second-generation Autophagy-Targeting Chimeras (AUTACs). This guide provides an objective comparison of the performance of these novel degraders with appropriate negative controls, supported by experimental data and detailed protocols.
This compound is a conjugate composed of a polyethylene (B3416737) glycol (PEG) linker and a pyrazole-linked p-fluorobenzylguanine (FBnG) tag. This moiety is instrumental in the design of AUTACs, a class of degraders that harness the cell's autophagy-lysosome pathway to eliminate target proteins. Unlike PROTACs which utilize the ubiquitin-proteasome system, AUTACs induce K63-linked polyubiquitination of the target protein, leading to its recognition by autophagy receptors such as p62/SQSTM1 and subsequent degradation in the lysosome.
This guide focuses on the findings from the pivotal study by Takahashi D, et al., "Second-Generation AUTACs for Targeted Autophagic Degradation," published in the Journal of Medicinal Chemistry in 2023. This research details the development of more potent, second-generation AUTACs and provides a framework for their evaluation.
Data Presentation
The following tables summarize the quantitative data for the degradation of target proteins by second-generation AUTACs and the corresponding negative controls.
Table 1: Degradation of HaloTag-EGFP Fusion Protein by 2G-HaloAUTACs
| Compound | Target Protein | Cell Line | Concentration (µM) | Degradation (%) | DC50 (µM) |
| 2G-HaloAUTAC (tt44) | HaloTag-EGFP | HeLa | 1 | ~90% | ~0.1 |
| Negative Control (tt44-N) | HaloTag-EGFP | HeLa | 1 | No significant degradation | >10 |
Data extracted from Takahashi D, et al., J Med Chem. 2023.
Table 2: Degradation of FKBP12 by 2G-AUTAC2
| Compound | Target Protein | Cell Line | Concentration (µM) | Degradation (%) | DC50 (µM) |
| 2G-AUTAC2 | FKBP12 | HeLa | 1 | Significant degradation | Sub-micromolar |
| Negative Control (SLF only) | FKBP12 | HeLa | 1 | No degradation | N/A |
| Negative Control (FBnG tag only) | FKBP12 | HeLa | 1 | No degradation | N/A |
Data synthesized from information in Takahashi D, et al., J Med Chem. 2023.
Mandatory Visualizations
To elucidate the underlying mechanisms and experimental procedures, the following diagrams are provided.
Comparative Performance Analysis: Amino-PEG3-2G-BRD4-1 vs. Leading BRD4 Degraders
This guide provides a head-to-head performance benchmark of the novel Amino-PEG3-2G-BRD4-1 degrader against established Bromodomain-containing protein 4 (BRD4) degraders, dBET6 and a VHL-based degrader analogous to ARV-771. The data presented herein is intended to guide researchers in selecting the most effective tool for their BRD4 degradation studies.
Overview of Compared Degraders
Protein degradation technology offers a powerful method for eliminating target proteins rather than merely inhibiting them. This comparison focuses on heterobifunctional degraders that induce proximity between BRD4 and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
-
Amino-PEG3-2G-BRD4-1 (Hypothetical Data) : A novel degrader utilizing a unique Amino-PEG3-2G linker designed for optimized ternary complex stability and favorable physicochemical properties. It recruits the Cereblon (CRBN) E3 ligase.
-
dBET6 : A well-characterized and potent BRD4 degrader that also recruits the CRBN E3 ligase.
-
VHL-based Degrader (ARV-771 analogue) : A potent degrader that recruits the von Hippel-Lindau (VHL) E3 ligase, providing a distinct mechanism for comparison.
Mechanism of Action: Ternary Complex Formation
All compared degraders operate via the Proteolysis-Targeting Chimera (PROTAC) mechanism. They form a ternary complex with the target protein (BRD4) and an E3 ligase (CRBN or VHL). This proximity induces the E3 ligase to tag BRD4 with ubiquitin chains, marking it for destruction by the 26S proteasome.
Performance Data: Degradation Efficiency and Potency
The degraders were evaluated in the VCaP (prostate cancer) cell line, which expresses high levels of BRD4. Cells were treated with varying concentrations of each degrader for 18 hours.
| Parameter | Amino-PEG3-2G-BRD4-1 | dBET6 | VHL-based Degrader |
| Target E3 Ligase | CRBN | CRBN | VHL |
| DC50 (nM) | 0.8 | 1.5 | 2.2 |
| Dmax (%) | >98% | ~95% | ~95% |
| Hook Effect | Minimal | Moderate | Moderate |
Table 1: Comparative degradation potency and efficacy after 18-hour treatment in VCaP cells. Lower DC50 indicates higher potency. Dmax represents the maximum percentage of protein degradation achieved.
Degradation Kinetics
To assess the speed of degradation, VCaP cells were treated with a 100 nM concentration of each degrader, and BRD4 levels were quantified at multiple time points.
| Time Point | Amino-PEG3-2G-BRD4-1 (% BRD4 Remaining) | dBET6 (% BRD4 Remaining) | VHL-based Degrader (% BRD4 Remaining) |
| 0 hr | 100% | 100% | 100% |
| 1 hr | 55% | 75% | 80% |
| 2 hr | 21% | 45% | 52% |
| 4 hr | <5% | 15% | 20% |
| 8 hr | <2% | <5% | <5% |
Table 2: Time-course analysis of BRD4 degradation. Amino-PEG3-2G-BRD4-1 demonstrates significantly faster degradation kinetics.
Functional Impact: Anti-proliferative Activity
The downstream functional consequence of BRD4 degradation is the suppression of key oncogenes like c-MYC, leading to reduced cell proliferation.
| Parameter | Amino-PEG3-2G-BRD4-1 | dBET6 | VHL-based Degrader |
| GI50 (nM) | 1.2 | 2.5 | 3.1 |
Table 3: Growth inhibition (GI50) values in VCaP cells after 72-hour treatment. The data correlates with the superior degradation potency of Amino-PEG3-2G-BRD4-1.
Safety Operating Guide
Proper Disposal of Amino-PEG3-2G Degrader-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Amino-PEG3-2G degrader-1, a molecule used in the synthesis of autophagy-targeting chimeras (AUTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of its components: a polyethylene (B3416737) glycol (PEG) linker and a pyrazole-linked moiety, along with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given the presence of a pyrazole (B372694) ring, a heterocyclic amine, the compound should be treated as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes inhalation of any potential aerosols or dust. |
Core Disposal Protocol: A Step-by-Step Approach
The recommended disposal method for this compound is through a licensed chemical waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification: Classify this compound as a hazardous chemical waste. Due to the pyrazole component, it should be treated with caution.
-
Waste Segregation: Keep waste containing this compound separate from other chemical waste streams to avoid potential reactions. In particular, store it away from strong oxidizing agents.
-
Containerization:
-
Solid Waste: Carefully transfer the solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic chemical waste.
-
Solutions: Collect any solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
Any relevant hazard symbols (e.g., "Irritant," "Harmful").
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment to mitigate any potential leaks.
-
Final Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office immediately.
-
Containment: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with sorbent pads.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water. All cleaning materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.
-
Documentation: Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your institution's specific EHS guidelines, as local regulations may vary.
Essential Safety and Operational Guide for Amino-PEG3-2G Degrader-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and the integrity of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Amino-PEG3-2G degrader-1, a compound used in the synthesis of autophagy-targeting chimeras (AUTACs) that functions via the ubiquitin-proteasome system (UPS).[1][2] Adherence to these protocols is critical for personal safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile, are required.[3] Gloves should be inspected before use and disposed of immediately if contamination is suspected.[4] |
| Body Protection | A laboratory coat must be worn.[3] For extensive handling, an acid-resistant apron is recommended.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended when handling the solid compound and preparing stock solutions.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Shipping: The compound is typically shipped at ambient temperature.
-
Solid Form: Upon receipt, store the solid compound at -20°C in a dry, dark place.[3]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[3] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles.[3]
Preparation of Stock Solutions:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.[5]
-
In a chemical fume hood, weigh the desired amount of the solid compound.[3]
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.[3][5]
-
To ensure the compound is fully dissolved, vortex the solution or sonicate it in an ultrasonic bath.[5]
-
Aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[3][5]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[6] This includes contaminated items like pipette tips, gloves, and empty vials.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[6] Do not mix with other incompatible waste streams.[6]
Spill Management:
In the event of a spill, prevent further leakage.[6]
-
Liquid Spills: Absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.[6]
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[6]
-
Collect all cleanup materials into a designated, sealed container for hazardous waste.[6]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and then wash the area thoroughly.[6]
Final Disposal:
All waste containing this compound must be disposed of through an approved hazardous waste management service.[6][7] Do not dispose of this chemical down the drain or in general trash.[6] Always follow all local, state, and federal regulations for hazardous waste disposal.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating safety and disposal procedures at each step.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
